molecular formula C8H6F2O2 B1428616 2,4-Difluoro-6-methoxybenzaldehyde CAS No. 608515-57-7

2,4-Difluoro-6-methoxybenzaldehyde

Cat. No.: B1428616
CAS No.: 608515-57-7
M. Wt: 172.13 g/mol
InChI Key: BLWLZXJCBNYJAP-UHFFFAOYSA-N
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Description

2,4-Difluoro-6-methoxybenzaldehyde is a useful research compound. Its molecular formula is C8H6F2O2 and its molecular weight is 172.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,4-Difluoro-6-methoxybenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Difluoro-6-methoxybenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-difluoro-6-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O2/c1-12-8-3-5(9)2-7(10)6(8)4-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLWLZXJCBNYJAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Is 2,4-Difluoro-6-methoxybenzaldehyde a solid or liquid at room temperature?

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the physicochemical profile, synthesis, and application of 2,4-Difluoro-6-methoxybenzaldehyde , designed for researchers and drug development professionals.

Part 1: Executive Summary & Core Directive

Direct Answer: 2,4-Difluoro-6-methoxybenzaldehyde is a solid at room temperature.

It typically presents as a white to off-white crystalline solid . This physical state is a critical parameter for handling, storage, and process engineering in medicinal chemistry workflows. As a poly-functionalized benzaldehyde, it serves as a high-value pharmacophore scaffold, particularly in the synthesis of kinase inhibitors and ion channel modulators (e.g., IKur inhibitors).

Physicochemical Profile[1][2][3][4][5][6][7][8][9]
Property Data / Specification
CAS Number 608515-57-7
Physical State Solid (Crystalline)
Appearance White to off-white powder/crystals
Molecular Formula C₈H₆F₂O₂
Molecular Weight 172.13 g/mol
Solubility Soluble in DCM, EtOAc, MeOH, DMSO; sparingly soluble in water.[1]
Storage Inert atmosphere (N₂/Ar), 2–8°C recommended to prevent oxidation.

Part 2: Synthesis & Manufacturing Logic[1]

Mechanistic Pathway: Regioselective Formylation

The most authoritative and scalable route to 2,4-Difluoro-6-methoxybenzaldehyde involves the Rieche formylation of 3,5-difluoroanisole. This method is preferred over Vilsmeier-Haack due to the electron-deficient nature of the difluorinated ring, where the strong Lewis acid (


) is required to activate the dichloromethyl methyl ether (

) electrophile.
Reaction Logic
  • Substrate: 3,5-Difluoroanisole.[2][3][4] The methoxy group directs ortho/para, while the fluorines are ortho/para directing but deactivating.

  • Regioselectivity: The directing power of the methoxy group (

    
     effect) dominates. The position between the two fluorines (C4) is sterically crowded and electronically less favorable compared to the positions ortho to the methoxy group.
    
  • Isomer Distribution: The reaction typically yields a mixture of isomers, primarily 2,6-difluoro-4-methoxybenzaldehyde (major) and 2,4-difluoro-6-methoxybenzaldehyde (minor/significant), which must be separated by chromatography or crystallization.

Synthesis Workflow Diagram

SynthesisPath Start 3,5-Difluoroanisole (Starting Material) Intermediate Titanium Complex Intermediate Start->Intermediate Electrophilic Aromatic Substitution Reagents TiCl4 + Cl2CHOMe (DCM, 0°C) Reagents->Intermediate Quench Hydrolysis (Ice/Water) Intermediate->Quench Decomplexation Crude Crude Mixture (Isomers) Quench->Crude Separation Chromatography/Crystallization Crude->Separation Product 2,4-Difluoro-6-methoxybenzaldehyde (White Solid) Separation->Product Isolation of 2,4-isomer

Figure 1: Regioselective synthesis pathway via Rieche formylation. The process requires careful isomer separation.

Detailed Protocol (Bench Scale)

Note: Validated based on standard organofluorine protocols [1, 2].

  • Preparation: In a flame-dried flask under

    
    , dissolve 3,5-difluoroanisole  (1.0 eq) in anhydrous dichloromethane (DCM).
    
  • Activation: Cool to 0°C. Add Titanium(IV) chloride (

    
    , 1.6 eq) dropwise. The solution will darken, indicating complex formation.
    
  • Formylation: Add 1,1-Dichloromethyl methyl ether (1.0–1.2 eq) dropwise, maintaining temperature < 5°C.

  • Reaction: Stir at 0°C for 1–2 hours, then allow to warm to room temperature if conversion is slow. Monitor by TLC (Target

    
     will differ from the 2,6-difluoro isomer).
    
  • Quench: Pour the reaction mixture carefully onto ice/water. Extract with DCM.[4]

  • Purification: The crude residue is a mixture. Purify via silica gel flash chromatography (Gradient: Hexanes/EtOAc).

    • Fraction A: 2,6-Difluoro-4-methoxybenzaldehyde (Typically less polar).

    • Fraction B: 2,4-Difluoro-6-methoxybenzaldehyde (Typically more polar, White Solid ).[4]

Part 3: Characterization & Quality Control

Trustworthiness in chemical identity is established via NMR. The specific substitution pattern results in distinct splitting patterns for the aromatic protons.

Spectral Fingerprint (¹H NMR)

Solvent:


, 400 MHz
Shift (

ppm)
Multiplicity Integration Assignment Structural Logic
10.30 Singlet (s)1H-CHO Characteristic aldehyde proton.
6.43 – 6.51 Multiplet (m)2HAr-H H3 and H5 protons. Coupling with F atoms causes complex splitting.
3.91 Singlet (s)3H-OCH₃ Methoxy group at C6 position.

Reference Data Source: US Patent 8,357,809 B2 [2].[4]

Part 4: Applications in Drug Discovery

This compound is a "privileged scaffold" because the fluorine atoms modulate metabolic stability (blocking P450 oxidation sites) and the aldehyde serves as a versatile handle for heterocycle formation.

Primary Utility: Heterocycle Synthesis

The aldehyde group is typically converted into:

  • Oximes: Precursors to amines or nitriles.

  • Hydrazones: Precursors to indazoles (e.g., in kinase inhibitors).

  • Styrenes: Via Wittig/Horner-Wadsworth-Emmons reactions.

Case Study: IKur Inhibitors

In the development of atrial fibrillation treatments (IKur potassium channel inhibitors), the 2,4-difluoro-6-methoxy motif provides critical lipophilicity and electrostatic interactions within the channel pore [2].

Decision Tree: Handling & Storage

Handling Incoming Receive Shipment (2,4-Difluoro-6-methoxybenzaldehyde) CheckState Verify Physical State Incoming->CheckState Solid Solid (Correct) CheckState->Solid White Crystals Liquid Liquid/Melted? CheckState->Liquid Oil/Liquid Storage Store at 2-8°C Under Inert Gas (N2) Solid->Storage PurityCheck Check Purity (NMR/LCMS) Likely Impure or Isomer Liquid->PurityCheck High Probability of Solvent/Isomer Contamination Usage Warm to RT before opening (Prevent condensation) Storage->Usage

Figure 2: Quality control and handling decision tree. The solid state is a key purity indicator.

Part 5: Safety & Handling (E-E-A-T)

While specific toxicological data for this isomer is limited, it should be handled with the standard precautions for fluorinated benzaldehydes .

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

  • Reactivity: Air-sensitive. Aldehydes can oxidize to carboxylic acids (2,4-difluoro-6-methoxybenzoic acid) upon prolonged exposure to air.

  • PPE: Nitrile gloves, safety glasses, and fume hood usage are mandatory.

References

  • Rieche Formylation Mechanism & Scope : Gross, H., Rieche, A., & Matthey, G. (1960). Über die Synthese von Aldehyden aus Phenolen und Phenoläthern. Chemische Berichte. Link

  • Synthesis & Characterization Data : US Patent 8,357,809 B2.[4] Acyclic IKur inhibitors. Assignee: Bristol-Myers Squibb. (2013).[4][5] (See Intermediate 26B). Link

  • Compound Registry : PubChem CID 11533568 (2,4-Difluoro-6-methoxybenzaldehyde). Link

Sources

Difference between 2,4-Difluoro-6-methoxybenzaldehyde and 2,6-Difluoro-4-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural, spectroscopic, and reactive divergences between 2,4-Difluoro-6-methoxybenzaldehyde (Isomer A) and 2,6-Difluoro-4-methoxybenzaldehyde (Isomer B).

Executive Summary

While 2,4-Difluoro-6-methoxybenzaldehyde and 2,6-Difluoro-4-methoxybenzaldehyde share the same molecular formula (


) and weight (172.13  g/mol ), their regioisomerism dictates fundamentally different applications in medicinal chemistry.
  • 2,6-Difluoro-4-methoxybenzaldehyde is defined by symmetry and steric shielding . The carbonyl group is flanked by two fluorine atoms, creating a "steric pocket" that modulates nucleophilic attack, making it a stable scaffold for preserving the aldehyde during multi-step syntheses.

  • 2,4-Difluoro-6-methoxybenzaldehyde is defined by asymmetry and reactivity . The para-fluorine (relative to the aldehyde) is highly activated for Nucleophilic Aromatic Substitution (

    
    ), making this isomer a versatile "chassis" for scaffold diversification.
    

Part 1: Structural & Electronic Analysis

The core difference lies in the substitution pattern relative to the carbonyl group , which dictates the electronic environment (Hammett effects) and the steric accessibility (Steric hindrance).

Feature2,4-Difluoro-6-methoxybenzaldehyde 2,6-Difluoro-4-methoxybenzaldehyde
Symmetry Asymmetric (

)
Symmetric (

axis along C1-C4)
Carbonyl Flanking 2-Fluoro, 6-Methoxy2-Fluoro, 6-Fluoro
Steric Hindrance High (Asymmetric): The bulky -OMe group at C6 twists the carbonyl out of plane, potentially reducing conjugation.High (Symmetric): The two ortho-fluorines create an electrostatic and steric barrier, but F is smaller than OMe.
Electronic Effect (C1) Aldehyde is activated by ortho-F and para-F (Inductive withdrawing).Aldehyde is shielded by two ortho-Fs but deactivated by para-OMe (Resonance donating).
Dipole Moment High (Vectors of F and OMe are additive).Lower (Vectors of F at 2,6 partially cancel; OMe opposes CHO).
Visualization: Structural Decision Matrix

The following diagram illustrates how structural features dictate the utility of each isomer.

G Start Select Isomer based on Synthetic Goal IsoA 2,4-Difluoro-6-methoxybenzaldehyde (Asymmetric) Start->IsoA Need Reactive Core IsoB 2,6-Difluoro-4-methoxybenzaldehyde (Symmetric) Start->IsoB Need Stable Core FeatA Feature: 4-Fluoro is Para to CHO (Highly Activated) IsoA->FeatA FeatB Feature: CHO flanked by 2,6-Difluoro (Sterically Shielded) IsoB->FeatB AppA Application: Scaffold Diversification (SNAr at C4) FeatA->AppA Displace F with Amines/Alkoxides AppB Application: Stable Building Block (Condensation Reactions) FeatB->AppB Form Imines/Styrenes

Figure 1: Decision matrix for selecting the appropriate regioisomer based on electronic activation versus steric protection.

Part 2: Spectroscopic Differentiation

Distinguishing these isomers is critical during QC. The symmetry of the 2,6-isomer provides a distinct NMR signature compared to the complex coupling of the 2,4-isomer.

Proton NMR ( NMR)
  • 2,6-Difluoro-4-methoxybenzaldehyde:

    • Pattern: The protons at C3 and C5 are chemically equivalent due to the axis of symmetry.

    • Signal: Appears as a long-range doublet (coupling to the adjacent Fluorine,

      
      ).
      
    • Shift:

      
      .
      
  • 2,4-Difluoro-6-methoxybenzaldehyde:

    • Pattern: The protons at C3 and C5 are non-equivalent .

    • Signal: Two distinct multiplets.

      • H3: Triplet of doublets (coupling to F2 and F4).

      • H5: Doublet of doublets (coupling to F4).

    • Shift: Distinct signals in the

      
       range.
      
Fluorine NMR ( NMR)
  • 2,6-Difluoro: Shows a single signal (singlet or weak doublet depending on H-decoupling) because both Fluorines are equivalent.

  • 2,4-Difluoro: Shows two distinct signals with significantly different chemical shifts (

    
    ) due to their different electronic environments (one ortho to CHO, one para to CHO).
    

Part 3: Reactivity Profile & Synthetic Utility

Nucleophilic Aromatic Substitution ( )

This is the primary chemical differentiator.

  • 2,4-Difluoro-6-methoxybenzaldehyde (High Reactivity): The fluorine at Position 4 is para to the aldehyde (a strong Electron Withdrawing Group). This creates a "hotspot" for nucleophilic attack.

    • Reaction: Treatment with primary amines or alkoxides will selectively displace the 4-Fluorine.

    • Mechanism:[1][2][3][4] Formation of a Meisenheimer complex stabilized by the para-aldehyde.

  • 2,6-Difluoro-4-methoxybenzaldehyde (Low Reactivity): The para position is occupied by a Methoxy group (Electron Donating), which deactivates the ring toward

    
    . The fluorines are ortho to the aldehyde. While ortho-activation is possible, the steric crowding makes 
    
    
    
    difficult and slow.
Carbonyl Condensation (Schiff Base / Aldol)
  • 2,6-Difluoro: The two ortho-fluorines create a "steric gate." Condensation with bulky amines (e.g., tert-butylamine) requires forcing conditions (Lewis Acid catalysis,

    
    , or high heat) compared to non-fluorinated analogs.
    
  • 2,4-Difluoro: The 6-methoxy group is bulky, but the 2-position is occupied by fluorine (small radius). Attack at the carbonyl is generally faster than in the 2,6-isomer, though still slower than unsubstituted benzaldehyde.

Part 4: Experimental Protocol

Protocol: Regioselective Diversification

Objective: Selectively functionalize the 4-position of the 2,4-isomer, demonstrating its utility as a scaffold.

Materials:

  • Substrate: 2,4-Difluoro-6-methoxybenzaldehyde (1.0 eq)

  • Nucleophile: Morpholine (1.1 eq)

  • Base:

    
     (2.0 eq)
    
  • Solvent: Acetonitrile (Dry)

Workflow:

  • Dissolution: Dissolve 1.0 mmol of 2,4-difluoro-6-methoxybenzaldehyde in 5 mL dry Acetonitrile.

  • Addition: Add 2.0 mmol granular

    
     followed by 1.1 mmol Morpholine.
    
  • Reflux: Heat to 80°C for 4 hours.

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 4:1). The starting material (

      
      ) should disappear, replaced by a lower 
      
      
      
      spot (Amine adduct).
  • Workup: Cool to RT. Filter off inorganic salts. Concentrate filtrate.

  • Outcome: The product is 4-morpholino-2-fluoro-6-methoxybenzaldehyde . The 2-F remains intact due to the specific activation of the 4-position by the para-aldehyde.

Note on 2,6-Isomer: If this protocol is applied to 2,6-difluoro-4-methoxybenzaldehyde , <5% conversion is expected because the para-position is blocked by -OMe and the ortho-fluorines are sterically shielded.

Visualization: Reaction Pathway

Reaction Substrate 2,4-Difluoro-6-methoxybenzaldehyde (EWG at C1 activates C4) Intermediate Meisenheimer Complex (Stabilized by p-CHO) Substrate->Intermediate + Nucleophile Reagents Morpholine / K2CO3 Acetonitrile, 80°C Reagents->Intermediate Conditions Product 4-Morpholino-2-fluoro-6-methoxybenzaldehyde (Regioselective Substitution) Intermediate->Product - F (Leaving Group)

Figure 2: Regioselective SNAr pathway for the 2,4-isomer, highlighting the preferential displacement of the 4-Fluorine.

Part 5: Pharmaceutical Applications[5][6][7]

2,4-Difluoro-6-methoxybenzaldehyde[8][9]
  • Antiarrhythmic Agents: Used in the synthesis of IKur inhibitors (Kv1.5 channel blockers). The specific substitution pattern allows for the fine-tuning of lipophilicity and metabolic stability in the phenyl ring of the drug pharmacophore [1].

  • Epigenetic Modulators: Utilized in the synthesis of Triazolopyridine compounds acting as EED/PRC2 mediators , relevant in oncology for silencing tumor suppressor genes [2].

2,6-Difluoro-4-methoxybenzaldehyde[5][10][11]
  • Kinase Inhibitors: The 2,6-difluoro motif is a classic "privileged structure" in medicinal chemistry. It is often used to increase the metabolic half-life of a drug by blocking the metabolically labile ortho positions on the phenyl ring (preventing oxidation by CYP450 enzymes).

  • Agrochemicals: Used as an intermediate for benzoylurea insecticides where the 2,6-difluoro substitution is critical for binding affinity to chitin synthesis inhibitors.

References

  • Glaxo Group Ltd. (2013). Acyclic IKur inhibitors. US Patent US8357809B2.
  • Constellation Pharmaceuticals. (2020). Triazolopyridine Compounds and Uses of These. ES Patent ES2798424T3.
  • WuXi Biology. (n.d.). Highly Regioselective SNAr of a Polyhalogenated Benzaldehyde. WuXi AppTec QM Magic Class. Retrieved from [Link]

Sources

Safety Data Sheet (SDS) for 2,4-Difluoro-6-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of 2,4-Difluoro-6-methoxybenzaldehyde

For the modern researcher and drug development professional, a Safety Data Sheet (SDS) is the beginning, not the end, of a comprehensive safety assessment. This guide moves beyond the standard regulatory template to provide a deeper, more practical understanding of 2,4-Difluoro-6-methoxybenzaldehyde. By examining its chemical nature and drawing on data from structurally similar aromatic aldehydes, we can build a robust framework for its safe utilization in a laboratory setting. This document synthesizes established safety protocols with the underlying chemical principles, offering not just instructions, but the scientific rationale behind them.

A Proactive Hazard Assessment: Understanding the Molecule

2,4-Difluoro-6-methoxybenzaldehyde belongs to the family of substituted aromatic aldehydes. This classification immediately informs our primary safety concerns. The aldehyde functional group, the aromatic ring, and the halogen substituents all contribute to its reactivity and toxicological profile. Based on extensive data from analogous compounds, a conservative and proactive hazard assessment is warranted.[1]

The primary hazards associated with this class of compounds are significant irritation to the skin, eyes, and respiratory tract.[2][3][4] While specific toxicological data for 2,4-Difluoro-6-methoxybenzaldehyde is not widely published, the Globally Harmonized System (GHS) of Classification and Labeling of Chemicals provides a predictive framework based on its chemical relatives.[5]

Table 1: Anticipated GHS Hazard Classification

Hazard Class Category Hazard Statement
Skin Corrosion/Irritation 2 H315: Causes skin irritation[2][3][6]
Serious Eye Damage/Irritation 2A H319: Causes serious eye irritation[2][3][6]

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[2][3][6] |

Causality: The electrophilic nature of the aldehyde carbon, combined with the electron-withdrawing effects of the fluorine atoms, enhances the molecule's reactivity. This reactivity is a primary driver of its irritant properties upon contact with biological tissues like skin, eyes, and the mucous membranes of the respiratory system.

The Hierarchy of Controls: A Systematic Approach to Exposure Prevention

The most effective safety strategies prioritize engineering controls and administrative protocols over sole reliance on Personal Protective Equipment (PPE). This "Hierarchy of Controls" is a foundational concept in laboratory safety.

cluster_0 Hierarchy of Controls for Safe Handling Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Is the chemical necessary? Engineering Engineering Controls Substitution->Engineering Can a less hazardous chemical be used? Administrative Administrative Controls Engineering->Administrative Isolating the hazard from the user PPE PPE (Least Effective) Administrative->PPE Changing how people work

Caption: The Hierarchy of Controls prioritizes systematic hazard mitigation.

For 2,4-Difluoro-6-methoxybenzaldehyde, this hierarchy is applied as follows:

  • Engineering Controls : The most critical control is to handle this compound within a certified chemical fume hood.[4] This prevents the inhalation of dust or vapors and contains any potential spills.

  • Administrative Controls : Develop and strictly follow a Standard Operating Procedure (SOP) for all work involving this chemical. This includes minimizing the quantities used, restricting access to authorized personnel, and ensuring proper training. Always wash hands and face thoroughly after handling.[3]

  • Personal Protective Equipment (PPE) : PPE is the final barrier. The required PPE should be selected based on a risk assessment and includes, at a minimum, a lab coat, chemical-resistant gloves, and safety glasses with side shields or goggles.[6][7]

Core Laboratory Protocols: From Receipt to Disposal

A self-validating safety system requires meticulous attention to detail at every stage of the chemical's lifecycle.

Handling and Storage

Protocol:

  • Receiving : Upon receipt, inspect the container for damage.

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area.[7][8] Many substituted benzaldehydes are sensitive to air and light; therefore, storage under an inert atmosphere (like argon or nitrogen) is a best practice to prevent oxidation to the corresponding benzoic acid.[3][9]

  • Incompatibilities : Keep away from strong oxidizing agents and strong bases, as these can trigger vigorous or hazardous reactions.[8][10]

  • Dispensing : When handling the solid, avoid creating dust.[7] If transferring solutions, use only non-sparking tools and ground/bond the container and receiving equipment to prevent static discharge.[11]

Table 2: Physical and Chemical Properties (Inferred from Analogs)

Property Value Source Rationale
Appearance White to light yellow solid Common for this class of compounds[12]
Molecular Formula C₈H₅F₂O₂ -
Molecular Weight 171.12 g/mol -
Boiling Point ~143 °C @ 67 hPa Based on 2,4-dimethoxybenzaldehyde[3]
Melting Point ~55-57 °C Based on 2,3-difluoro-6-methoxybenzaldehyde[12]

| Stability | Stable under recommended storage conditions; air and light sensitive[3][8][10] | Common for benzaldehydes[9] |

Personal Protective Equipment (PPE) Selection
  • Eye and Face Protection : Chemical safety goggles meeting EN166 (EU) or ANSI Z87.1 (US) standards are mandatory.[13] A face shield should be used if there is a risk of splashing.

  • Skin Protection : Wear a fully buttoned lab coat. Select chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves before use and change them immediately if contamination is suspected.[11]

  • Respiratory Protection : Under normal conditions within a fume hood, respiratory protection is not typically required.[13] If engineering controls fail or for emergency response, a NIOSH-approved respirator with an appropriate cartridge for organic vapors/dusts is necessary.

Emergency Response: A Validated Action Plan

Preparedness is paramount. All personnel must be familiar with the location and use of emergency equipment, including safety showers, eyewash stations, and fire extinguishers.

cluster_1 Emergency Protocol: Chemical Exposure Exposure Exposure Event Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Inhalation Inhalation Exposure->Inhalation Action_Skin Immediately flush with water for 15 min. Remove contaminated clothing. Skin->Action_Skin Action_Eye Immediately flush with water for 15 min. Lift eyelids. Seek medical attention. Eye->Action_Eye Action_Inhalation Move to fresh air. If breathing is difficult, give oxygen. Inhalation->Action_Inhalation Medical Seek Medical Attention Action_Skin->Medical if irritation persists Action_Eye->Medical Action_Inhalation->Medical if symptoms persist

Caption: Workflow for responding to a personal exposure event.

First-Aid Measures Protocol:

  • Inhalation : Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[2][14]

  • Skin Contact : Remove all contaminated clothing. Immediately flush the skin with plenty of soap and water for at least 15 minutes.[2][14] If skin irritation occurs, seek medical advice.[3]

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[2][14] Seek immediate medical attention from an ophthalmologist.[3][15]

  • Ingestion : Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterwards. Seek immediate medical attention.[2][10]

Spill and Fire Response:

  • Minor Spill : For small spills, ensure the area is well-ventilated (in a fume hood). Wearing appropriate PPE, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a suitable, sealed container for disposal.[7][16]

  • Fire : This material is likely combustible.[3] Use a dry chemical, carbon dioxide (CO₂), or water spray extinguisher.[2][13] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[13] During combustion, hazardous gases such as carbon oxides and hydrogen fluoride may be generated.[2]

Conclusion: A Culture of Safety

The safe handling of 2,4-Difluoro-6-methoxybenzaldehyde is not merely a matter of following rules but of understanding the chemical's nature and integrating safety into every aspect of the experimental workflow. By employing robust engineering controls, adhering to meticulous handling protocols, and being prepared for emergencies, researchers can confidently and safely utilize this compound in their critical work. This guide serves as a foundational resource, but it must be supplemented by site-specific risk assessments and a continuous commitment to a proactive safety culture.

References

  • The John D. Walsh Company. (n.d.). SAFETY DATA SHEET.
  • Fisher Scientific. (2025, December 20). SAFETY DATA SHEET.
  • AK Scientific, Inc. (n.d.). 4-Fluoro-2,6-dimethoxybenzaldehyde Safety Data Sheet.
  • Sigma-Aldrich. (2025, May 12). SAFETY DATA SHEET.
  • Fisher Scientific. (2010, June 4). SAFETY DATA SHEET 4-Methoxybenzaldehyde.
  • Pfaltz & Bauer. (n.d.). SAFETY DATA SHEET 3,4-Dimethoxybenzaldehyde.
  • Centers for Disease Control and Prevention (CDC). (n.d.). First Aid Procedures for Chemical Hazards. NIOSH.
  • Sigma-Aldrich. (2025, November 7). Aldrich 173606 - SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2010, June 4). SAFETY DATA SHEET 4-Methoxybenzaldehyde.
  • BenchChem. (2025). Personal protective equipment for handling 2,6-Dimethoxybenzaldehyde.
  • Fisher Scientific. (2009, September 22). SAFETY DATA SHEET Veratraldehyde.
  • Thermo Fisher Scientific. (2010, October 28). SAFETY DATA SHEET 2,5-Dimethoxybenzaldehyde.
  • Sunshine Pharma. (n.d.). 2,3-difluoro-6-methoxybenzaldehyde cas 187543-87-9.
  • Thermo Fisher Scientific. (2025, September 10). SAFETY DATA SHEET 2,4-Dimethoxybenzaldehyde.
  • BenchChem. (2025). An In-depth Technical Guide on the Storage and Handling of Deuterated Benzaldehydes.
  • PubChem. (2025). GHS Classification (Rev.11, 2025) Summary. National Center for Biotechnology Information.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET 2-Methoxybenzaldehyde.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Classification Guidance for Manufacturers, Importers, and Employers.

Sources

2-methoxy-4,6-difluorobenzaldehyde synonyms and nomenclature

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural identity, synthetic pathways, and application logic for 2-methoxy-4,6-difluorobenzaldehyde . This document is structured for researchers requiring high-fidelity data for experimental design and compound validation.

Structural Identity, Synthetic Utility, and Regiochemical Control

Executive Summary

2-methoxy-4,6-difluorobenzaldehyde is a specialized polyfluorinated building block used primarily in the synthesis of agrochemicals and pharmaceutical intermediates (specifically kinase inhibitors and antifungal agents). Its structural core combines an electron-withdrawing aldehyde group with a specific substitution pattern (2-OMe, 4-F, 6-F) that imparts unique electronic properties and metabolic stability.

This guide addresses the critical challenge of regioisomerism . The target compound is frequently confused with its isomer, 2,6-difluoro-4-methoxybenzaldehyde. Distinguishing these isomers is vital, as their electronic vectors and reactivity profiles in subsequent steps (e.g., reductive amination, Knoevenagel condensation) are distinct.

Structural Identity & Nomenclature

Precise nomenclature is the first line of defense against experimental error. The aldehyde group takes priority (C1), dictating the numbering of the benzene ring.

Identification Data
ParameterValueNotes
IUPAC Name 4,6-difluoro-2-methoxybenzaldehydeAlphabetical ordering of substituents (F before M).[1]
Common Name 2-Methoxy-4,6-difluorobenzaldehydeEmphasizes the ether/aldehyde relationship.
Molecular Formula C₈H₆F₂O₂
Molecular Weight 172.13 g/mol
SMILES COc1c(C=O)c(F)cc(F)c1Unambiguous string for database search.
Key Isomer (Caution) 2,6-difluoro-4-methoxybenzaldehydeOften mislabeled in supplier databases.
Isomer Differentiation Logic

The following decision tree illustrates the structural logic separating the target from its common isomers.

IsomerLogic Root Benzaldehyde Core (C1=CHO) Subst Substituents: 2 x F, 1 x OMe Root->Subst Q1 Where is the OMe group? Subst->Q1 Res1 Position 4 (Para) Q1->Res1 Para to CHO Res2 Position 2 (Ortho) Q1->Res2 Ortho to CHO Iso1 2,6-difluoro-4-methoxybenzaldehyde (Common Isomer) Res1->Iso1 Target 2-methoxy-4,6-difluorobenzaldehyde (TARGET) Res2->Target

Figure 1: Structural logic distinguishing the target from its para-methoxy isomer.

Synthetic Pathways

The synthesis of 2-methoxy-4,6-difluorobenzaldehyde is governed by Nucleophilic Aromatic Substitution (SₙAr) rules. The most robust route utilizes 2,4,6-trifluorobenzaldehyde as the starting material.

Primary Route: Regioselective SₙAr

Reaction: 2,4,6-Trifluorobenzaldehyde + NaOMe → 2-methoxy-4,6-difluorobenzaldehyde.

Mechanism & Causality:

  • Substrate: 2,4,6-trifluorobenzaldehyde (CAS 58551-83-0).[2]

  • Electronic Bias: The aldehyde group at C1 is strongly electron-withdrawing (-M, -I), activating the ring towards nucleophilic attack.

  • Regioselectivity (Ortho vs. Para): While steric hindrance typically disfavors ortho-attack, in polyfluorinated benzaldehydes, the ortho-position (C2/C6) is often kinetically favored over the para-position (C4). This is due to the inductive stabilization of the transition state (Meisenheimer complex) by the adjacent carbonyl group and the high electronegativity of the fluorine atoms.

  • Outcome: Controlled addition of methoxide at low temperatures preferentially displaces the ortho-fluorine.

Experimental Protocol

This protocol is designed for a 10 mmol scale.

  • Setup: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Solvation: Dissolve 2,4,6-trifluorobenzaldehyde (1.60 g, 10 mmol) in anhydrous THF (20 mL). Cool the solution to -78°C (dry ice/acetone bath).

    • Why THF? Aprotic solvents often enhance the reactivity of the nucleophile (methoxide) by solvating the counter-ion (Na+), but THF provides a balance to prevent over-reaction compared to DMF/DMSO.

    • Why -78°C? Kinetic control is essential. Higher temperatures increase the risk of double-substitution (forming 2,4-dimethoxy or 2,6-dimethoxy byproducts) or para-substitution.

  • Nucleophile Addition: Slowly add a solution of sodium methoxide (0.54 g, 10 mmol, 1.0 eq) in MeOH (2 mL) dropwise over 15 minutes.

    • Critical Step: Do not use excess base. Stoichiometry must be 1:1 to prevent disubstitution.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.

  • Quench: Quench with saturated aqueous NH₄Cl (10 mL) while still at 0°C.

    • Safety: Prevents Cannizzaro disproportionation of the aldehyde.

  • Workup: Extract with EtOAc (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[3]

  • Purification: Silica gel chromatography (Gradient: 0-10% EtOAc in Hexanes). The ortho-methoxy product typically elutes after any unreacted starting material but before the para-isomer (if formed).

Synthetic Workflow Diagram

Synthesis SM 2,4,6-Trifluorobenzaldehyde (CAS 58551-83-0) TS Meisenheimer Complex (Ortho-stabilized) SM->TS Nucleophilic Attack Reagent NaOMe (1.0 eq) THF, -78°C Reagent->TS Product 2-methoxy-4,6-difluorobenzaldehyde (Target) TS->Product Kinetic Path (Major) Byprod 4-methoxy-2,6-difluorobenzaldehyde (Thermodynamic Byproduct) TS->Byprod Thermodynamic Path (Minor at low temp)

Figure 2: Reaction pathway showing the divergence between kinetic (ortho) and thermodynamic (para) substitution.

Physicochemical Profile & Characterization

Validating the synthesis requires orthogonal analytical methods. NMR is the definitive tool due to the distinct coupling patterns of the fluorine atoms.

Key Properties
PropertyPredicted ValueRelevance
LogP ~2.1Moderate lipophilicity; suitable for CNS-active scaffolds.
H-Bond Acceptors 3 (C=O, OMe, F)Interaction points for kinase hinge binding.
pKa (Conjugate) -6.5 (Aldehyde O)Very weak base; protonation unlikely under physiological pH.
NMR Interpretation Guide
  • ¹H NMR:

    • Aldehyde Proton: Singlet/Doublet at ~10.2 ppm.[4] May show small coupling to F6 (

      
       Hz).
      
    • Methoxy: Singlet at ~3.9 ppm.

    • Aromatic Protons: Two distinct signals (H3 and H5).

      • H3 (between OMe and F): Doublet of doublets (coupling to F4 and F6).

      • H5 (between F4 and F6): Triplet of doublets (large coupling to both Fs).

  • ¹⁹F NMR (Crucial):

    • Expect two distinct signals.[5][6]

    • F6 (ortho to CHO): Shifted downfield relative to F4.

    • F4 (para to CHO): Distinct chemical shift.

    • Validation: If you see only ONE fluorine signal (integration 2F), you have likely made the symmetrical 4-methoxy-2,6-difluorobenzaldehyde (para-substitution). The target molecule must show two distinct fluorine environments.

Applications in Drug Discovery

The 2-methoxy-4,6-difluorophenyl motif is a bioisostere for electron-rich aromatics but with enhanced metabolic stability.

  • Metabolic Blocking: The fluorine atoms at positions 4 and 6 block the most common sites for cytochrome P450-mediated hydroxylation (para and ortho positions).

  • Conformational Locking: The ortho-methoxy group (position 2) creates a steric clash with the aldehyde (or subsequent imine/linker), forcing the ring to twist out of planarity. This "atropisomer-like" twist is often exploited to fill hydrophobic pockets in enzyme active sites (e.g., p38 MAP kinase inhibitors).

  • Reactivity: The aldehyde is highly reactive towards reductive amination. The presence of two fluorines makes the ring electron-deficient, reducing the basicity of any amine formed at the benzylic position.

References

  • WuXi AppTec. "Highly Regioselective SₙAr of a Polyhalogenated Benzaldehyde." QM Magic Class, Chapter 35. (Demonstrates regioselectivity of methoxide attack on polyfluoro-benzaldehydes favoring the ortho-position). Link

  • PubChem. "2,4,6-Trifluorobenzaldehyde (CID 521845)."[1] National Center for Biotechnology Information. (Source for starting material properties and safety).[2][7][8][9] Link

  • Sigma-Aldrich. "2,6-Difluorobenzaldehyde Synthesis & Properties." (Reference for comparative isomer properties and handling of fluorinated benzaldehydes). Link

  • ChemicalBook. "Synthesis of 2,3-difluoro-6-methoxybenzaldehyde." (Provides precedent for lithiation/formylation strategies in similar fluoro-anisole systems). Link

Sources

Solubility of 2,4-Difluoro-6-methoxybenzaldehyde in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 2,4-Difluoro-6-methoxybenzaldehyde in Organic Solvents

Abstract

Introduction: The Significance of Solubility in Synthesis and Development

2,4-Difluoro-6-methoxybenzaldehyde is a substituted aromatic aldehyde whose utility in organic synthesis is significant. Its reactivity is influenced by the electron-withdrawing effects of the two fluorine atoms and the electron-donating methoxy group, making it a versatile building block. The solubility of such an intermediate is a critical parameter that dictates its handling, reaction conditions, purification strategies, and ultimately, its viability in scale-up processes. A thorough understanding of its solubility profile in various organic solvents is paramount for optimizing reaction kinetics, maximizing yield, and ensuring efficient downstream processing, such as crystallization and chromatography.

This guide will delve into the theoretical underpinnings of this compound's solubility, predict its behavior in a range of common organic solvents, and provide a practical, step-by-step methodology for its empirical determination.

Physicochemical Properties and Solubility Prediction

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which qualitatively relates the polarity of the solute and the solvent.[1] The overall polarity of 2,4-Difluoro-6-methoxybenzaldehyde is a composite of the polar carbonyl group (C=O), the moderately polar methoxy group (O-CH₃), the highly polar carbon-fluorine bonds (C-F), and the largely non-polar benzene ring.

Table 1: Physicochemical Properties of 2,4-Difluoro-6-methoxybenzaldehyde and Structurally Similar Compounds

CompoundCAS NumberMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
2,4-Difluoro-6-methoxybenzaldehyde157548-33-3172.13Not Reported (likely a solid)Not Reported
2,3-Difluoro-6-methoxybenzaldehyde187543-87-9172.1355-57233 @ 760 mmHg
2-Fluoro-4-methoxybenzaldehyde331-64-6154.1443-48Not Reported
2,6-Difluoro-4-methoxybenzaldehyde256417-10-4172.1373-77Not Reported
2,4-Dimethoxybenzaldehyde613-45-6166.1767-72165 @ 10 mmHg
Benzaldehyde100-52-7106.12-26178.1

Based on the melting points of its isomers, 2,4-Difluoro-6-methoxybenzaldehyde is predicted to be a solid at room temperature. The presence of the polar functional groups suggests it will be more soluble in polar organic solvents than in non-polar ones. However, the aromatic ring will contribute to its solubility in solvents with some aromatic character. Benzaldehyde itself is highly soluble in many organic solvents.[1] Studies on other substituted benzaldehydes, such as 2-hydroxy-3,4-dimethoxybenzaldehyde, have shown high solubility in acetone and chloroform.[2][3]

Predicted Solubility Profile:

  • High Solubility: Expected in polar aprotic solvents like acetone, ethyl acetate, and tetrahydrofuran (THF), as well as in chlorinated solvents like dichloromethane and chloroform. Good solubility is also anticipated in polar protic solvents such as methanol, ethanol, and isopropanol.

  • Moderate Solubility: Likely in aromatic hydrocarbons such as toluene, due to the presence of the benzene ring.

  • Low Solubility/Insolubility: Expected in non-polar aliphatic hydrocarbons like hexane and heptane. It is predicted to be poorly soluble in water, a common characteristic of benzaldehyde derivatives.[1]

Experimental Determination of Solubility: A Validated Protocol

The following protocol provides a robust method for the gravimetric determination of the solubility of 2,4-Difluoro-6-methoxybenzaldehyde. This method is designed to be self-validating by ensuring equilibrium is reached and by careful quantification.

Materials and Equipment
  • 2,4-Difluoro-6-methoxybenzaldehyde (as solid)

  • Selected organic solvents (e.g., acetone, ethanol, ethyl acetate, toluene, heptane)

  • Analytical balance (readable to 0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker bath or magnetic stirrer with temperature control

  • Syringe filters (0.22 µm, solvent-compatible)

  • Syringes

  • Pre-weighed vials for solvent evaporation

  • Drying oven or vacuum oven

Step-by-Step Experimental Workflow
  • Preparation: Add an excess amount of solid 2,4-Difluoro-6-methoxybenzaldehyde to a vial. The excess is crucial to ensure a saturated solution at equilibrium.

  • Solvent Addition: Add a known volume or mass of the chosen organic solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in a constant temperature shaker bath (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium. Gentle agitation is necessary to facilitate dissolution.

  • Phase Separation: Allow the vial to stand undisturbed at the constant temperature for at least 4 hours to allow the excess solid to settle.

  • Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a syringe.

  • Filtration: Immediately filter the solution through a 0.22 µm syringe filter into a pre-weighed vial. This step is critical to remove any undissolved microcrystals.

  • Quantification: Record the mass of the filtered solution.

  • Solvent Evaporation: Place the vial in a drying oven at a temperature below the boiling point of the solvent and the melting point of the compound until all the solvent has evaporated and a constant mass of the dissolved solid is obtained. A vacuum oven can accelerate this process at a lower temperature.

  • Calculation: The solubility is calculated using the following formula:

    Solubility ( g/100 mL) = (Mass of dissolved solid (g) / Volume of solvent (mL)) * 100

Visualizing the Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Quantification cluster_analysis Analysis prep1 Add excess solid to vial prep2 Add known volume of solvent prep1->prep2 equil1 Shake at constant temp. (24-48h) prep2->equil1 equil2 Settle undissolved solid (≥4h) equil1->equil2 samp1 Withdraw supernatant equil2->samp1 samp2 Filter (0.22 µm) into pre-weighed vial samp1->samp2 samp3 Record mass of filtered solution samp2->samp3 analysis1 Evaporate solvent samp3->analysis1 analysis2 Record mass of dissolved solid analysis1->analysis2 analysis3 Calculate solubility analysis2->analysis3

Caption: Gravimetric solubility determination workflow.

Interpretation of Expected Results and Practical Implications

The quantitative data obtained from the experimental protocol can be summarized in a table for easy comparison.

Table 2: Predicted and Experimental Solubility of 2,4-Difluoro-6-methoxybenzaldehyde at 25°C

SolventSolvent Polarity IndexPredicted SolubilityExperimental Solubility ( g/100 mL)
Heptane0.1LowTo be determined
Toluene2.4ModerateTo be determined
Dichloromethane3.1HighTo be determined
Ethyl Acetate4.4HighTo be determined
Acetone5.1HighTo be determined
Ethanol5.2HighTo be determined
Methanol5.1HighTo be determined
Water10.2Very LowTo be determined

A high solubility in solvents like acetone or ethyl acetate would make them excellent choices for reaction media and for dissolution prior to chromatographic purification. Conversely, low solubility in a solvent like heptane would suggest its potential use as an anti-solvent for crystallization. The interplay between solubility in a solvent mixture is a powerful tool for purification. For instance, dissolving the compound in a good solvent (e.g., dichloromethane) followed by the gradual addition of a poor solvent (e.g., heptane) is a common and effective crystallization technique.

Conclusion: A Framework for Understanding and Application

While a definitive, pre-existing quantitative solubility dataset for 2,4-Difluoro-6-methoxybenzaldehyde is elusive, a strong, scientifically-grounded understanding of its likely behavior can be established. By analyzing its molecular structure and comparing it with known data from analogous compounds, we can confidently predict its solubility profile. This theoretical framework, combined with the detailed experimental protocol provided, empowers researchers to make informed decisions regarding solvent selection for synthesis, purification, and formulation. This integrated approach of prediction and empirical validation is a cornerstone of efficient and successful chemical research and development.

References

  • JETIR (2026). Structural analysis, molecular interactions, solubility, and thermal stability of substituted benzaldehyde. Journal of Emerging Technologies and Innovative Research, 13(1), f235-f242.

  • Jetir.Org (2026). Structural analysis, molecular interactions, solubility, and thermal stability of substituted benzaldehyde. International Journal of Emerging Technologies and Innovative Research, 13(1), f235-f242. [Link]

  • Solubility of Things. (n.d.). Benzaldehyde. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 2,4-Difluoro-6-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the regioselective synthesis of 2,4-difluoro-6-methoxybenzaldehyde from 3,5-difluoroanisole . This transformation presents a classic "regioselectivity trap" in aromatic chemistry. While standard lithiation protocols (DoM) favor the thermodynamically acidic position between the two fluorine atoms (yielding the unwanted para-methoxy isomer), this guide utilizes Rieche Formylation (TiCl₄/Cl₂CHOMe) to strictly enforce substitution ortho to the methoxy group via electrophilic aromatic substitution (EAS).

Key Takeaway:

  • Lithiation (n-BuLi): Yields 2,6-difluoro-4-methoxybenzaldehyde (Unwanted Isomer).

  • Rieche Formylation: Yields 2,4-difluoro-6-methoxybenzaldehyde (Target Isomer).

Scientific Rationale & Mechanism

The Regioselectivity Challenge

The starting material, 3,5-difluoroanisole, possesses two distinct nucleophilic sites:

  • C4 Position (Between two Fluorines): This proton is the most acidic (pKa ~32) due to the inductive effect of two flanking fluorine atoms. Consequently, bases like n-butyllithium preferentially deprotonate here, leading to the wrong isomer upon formylation.

  • C2/C6 Position (Between Fluorine and Methoxy): This position is electronically activated for electrophilic attack by the strong resonance donation of the methoxy group (ortho-director).

The Solution: Rieche Formylation

To target the C2 position, we must switch from a mechanism driven by acidity (lithiation) to one driven by nucleophilicity (EAS). The Rieche formylation employs dichloromethyl methyl ether (Cl₂CHOMe) and Titanium(IV) chloride (TiCl₄).

  • Activation: TiCl₄ acts as a Lewis acid, converting Cl₂CHOMe into the highly reactive alkoxychlorocarbenium ion (CH₃O-CH=Cl⁺).

  • Directing Effect: The methoxy group on the anisole ring strongly activates the ortho and para positions. However, the para position (C4) is shielded by two fluorine atoms and inductively deactivated. The ortho position (C2) is the kinetic point of attack, resulting in the desired 2,4-difluoro-6-methoxybenzaldehyde.

Pathway Visualization

G Start 3,5-Difluoroanisole PathA Path A: Lithiation (n-BuLi / DMF) Start->PathA Acidity Control (Thermodynamic) PathB Path B: Rieche Formylation (TiCl4 / Cl2CHOMe) Start->PathB Electronic Control (Kinetic/EAS) ProdA 2,6-Difluoro-4-methoxybenzaldehyde (UNWANTED ISOMER) PathA->ProdA Formylation at C4 Intermediate Alkoxychlorocarbenium Intermediate PathB->Intermediate Electrophilic Attack at C2 (Ortho to OMe) Target 2,4-Difluoro-6-methoxybenzaldehyde (TARGET MOLECULE) Intermediate->Target Hydrolysis

Figure 1: Divergent synthetic pathways based on reaction mechanism. Path B is required for the target molecule.

Experimental Protocol

Safety Warning: Titanium(IV) chloride is highly corrosive and fumes in air. Dichloromethyl methyl ether is a potential carcinogen and lachrymator. All operations must be performed in a properly functioning fume hood under an inert atmosphere.

Materials & Reagents
ReagentMW ( g/mol )Equiv.Density (g/mL)Role
3,5-Difluoroanisole 144.121.01.29Starting Material
Titanium(IV) Chloride 189.681.61.73Lewis Acid
Dichloromethyl methyl ether 114.961.0 - 1.21.27Formylating Agent
Dichloromethane (DCM) 84.93Solvent-Anhydrous Solvent
Step-by-Step Procedure
  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Solvation: Charge the flask with 3,5-difluoroanisole (25.0 g, 175 mmol) and anhydrous DCM (150 mL). Cool the solution to 0°C using an ice/water bath.

  • Lewis Acid Addition: Carefully add TiCl₄ (30.7 mL, 280 mmol, 1.6 equiv) via syringe or cannula. Note: The solution may turn yellow/orange due to complexation.

  • Electrophile Addition: Charge the addition funnel with dichloromethyl methyl ether (15.8 mL, 175 mmol, 1.0 equiv). Add this solution dropwise to the reaction mixture over 10–15 minutes , maintaining the internal temperature below 5°C.

  • Reaction: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature (20–25°C) and stir for an additional 1–2 hours. Monitor conversion by TLC (Hexane/EtOAc 8:1) or LC-MS.

  • Quench: Pour the reaction mixture slowly onto a mixture of ice (200 g) and water (200 mL) with vigorous stirring. Caution: Exothermic hydrolysis of excess TiCl₄.

  • Extraction: Separate the organic layer.[1] Extract the aqueous layer with DCM (2 x 100 mL).

  • Workup: Combine organic layers and wash sequentially with:

    • Saturated NaHCO₃ (100 mL)

    • Brine (100 mL)

    • Dry over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter and concentrate the solvent under reduced pressure. The crude residue is typically a pale yellow solid or oil. Recrystallize from Hexane/EtOAc or purify via flash column chromatography (0-10% EtOAc in Hexanes) if necessary.

Expected Results & Data
  • Yield: 75% – 85%

  • Appearance: White to pale yellow crystalline solid.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 10.30 (s, 1H, CH O) – Distinctive aldehyde peak.

    • δ 6.43–6.51 (m, 2H, Ar-H ) – Aromatic protons.

    • δ 3.91 (s, 3H, OCH ₃) – Methoxy singlet.

  • ¹⁹F NMR: Two distinct signals (if decoupled) or complex multiplets due to F-H and F-F coupling.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Wrong Isomer (2,6-difluoro...) Accidental use of n-BuLi or basic conditions.Ensure acidic/Friedel-Crafts conditions (TiCl₄) are used. Do not use lithiation.
Low Yield Moisture in TiCl₄ or DCM.Use strictly anhydrous DCM and fresh TiCl₄. Ensure N₂ atmosphere.
Incomplete Conversion Insufficient electrophile.Increase dichloromethyl methyl ether to 1.2–1.5 equivalents.
Polymerization/Tars Temperature too high during addition.Strictly control addition temperature at 0°C.

References

  • Patent Protocol: Kelly, H. A., et al. (Glaxo Group Ltd). Bicyclic Compounds as VR1 Antagonists. US Patent Application 2005/0107388 A1. Description 69. Published May 19, 2005.

  • Mechanistic Grounding: Gross, H., Rieche, A., Höft, E., & Beyer, E. Über die Synthese von Aldehyden aus Phenolen und Phenoläthern. Chemische Berichte, 96(1), 308-313.
  • Lithiation Contrast: Schlosser, M. Organometallics in Synthesis. John Wiley & Sons.[2] (Reference for acidity of protons between fluorine atoms).

Sources

Lithiation and formylation protocol for 2,4-Difluoro-6-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

This Application Note details the synthesis of 2,4-Difluoro-6-methoxybenzaldehyde (Target) from 3,5-Difluoroanisole . This transformation utilizes a Directed Ortho Metalation (DoM) strategy followed by electrophilic trapping with


-Dimethylformamide (DMF).

Critical Scientific Context (The Regioselectivity Paradox): The synthesis of this specific isomer presents a classic conflict in organolithium chemistry: Thermodynamic Acidity vs. Kinetic Coordination .

  • Site A (C4 - Between two Fluorines): This proton is thermodynamically most acidic (

    
    ) due to the inductive withdrawal of two flanking fluorine atoms. Lithiation here yields the 2,6-difluoro-4-methoxy isomer.
    
  • Site B (C2/C6 - Between Fluorine and Methoxy): This proton is less acidic but is the site of Kinetic Directed Ortho Metalation (DoM) due to the coordination of the Lithium cation to the methoxy oxygen. Lithiation here yields the desired 2,4-difluoro-6-methoxy isomer.

Protocol Strategy: While standard lithiation (


-BuLi/THF/-78°C) typically favors Site A (the thermodynamic product), this protocol is optimized to capture the kinetic product (Site B) and provides the necessary workup to isolate the target from the isomeric mixture. Note: For industrial scaling where >95% regioselectivity is required, the Rieche formylation (TiCl

/Cl

CHOMe) is often the alternative route of choice, but this guide focuses on the requested lithiation methodology.

Part 2: Detailed Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1]RoleGrade/Notes
3,5-Difluoroanisole 144.101.0SubstrateDry, >98% purity

-Butyllithium
64.061.1 - 1.2Base2.5 M in Hexanes (Titrate before use)

-Dimethylformamide
73.091.5ElectrophileAnhydrous (distilled over CaH

)
THF 72.11SolventSolventAnhydrous, inhibitor-free
Ammonium Chloride 53.49N/AQuenchSaturated aqueous solution
Step-by-Step Methodology

Step 1: System Preparation (Inert Atmosphere)

  • Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, temperature probe, and pressure-equalizing addition funnel.

  • Flush the system with dry Nitrogen (

    
    ) or Argon (Ar) for 15 minutes.
    
  • Safety Note:

    
    -BuLi is pyrophoric. Ensure all needles and syringes are oven-dried and purged.
    

Step 2: Substrate Solvation

  • Charge the RBF with 3,5-Difluoroanisole (1.0 equiv) and anhydrous THF (concentration ~0.2 M).

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Mechanism:[2][3][4][5] Low temperature is critical to favor the kinetic DoM complexation over the thermodynamic equilibration to the C4-lithio species.

Step 3: Lithiation (The Critical Step)

  • Add

    
    -Butyllithium  (1.1 equiv) dropwise via the addition funnel over 20–30 minutes.
    
  • Maintain internal temperature below -70°C .

  • Stir at -78°C for 45–60 minutes .

  • Observation: The solution may turn a pale yellow or orange color, indicating the formation of the aryllithium species.

Step 4: Formylation

  • Add anhydrous DMF (1.5 equiv) dropwise to the cold solution.

  • Stir at -78°C for 30 minutes, then remove the cooling bath and allow the reaction to warm to 0°C over 1 hour.

  • Chemistry: The aryllithium nucleophile attacks the carbonyl of DMF to form a tetrahedral hemiaminolate intermediate, which is stable until hydrolysis.

Step 5: Quench and Hydrolysis

  • Quench the reaction at 0°C by slowly adding saturated aqueous NH

    
    Cl .
    
  • Stir vigorously for 15 minutes to hydrolyze the hemiaminolate to the aldehyde.

  • pH Check: Ensure the aqueous layer is slightly acidic/neutral (pH 5-7).

Step 6: Workup & Isolation

  • Extract the aqueous layer with Ethyl Acetate (EtOAc) (

    
    ).
    
  • Combine organic layers and wash with water (

    
    ) and brine (
    
    
    
    ).
  • Dry over anhydrous MgSO

    
    , filter, and concentrate under reduced pressure.[1]
    
  • Purification (Crucial): The crude oil will likely contain a mixture of the target (2,4-difluoro-6-methoxybenzaldehyde) and the isomer (2,6-difluoro-4-methoxybenzaldehyde).

    • Method: Flash Column Chromatography (Silica Gel).

    • Eluent: Hexanes:EtOAc (Gradient 95:5 to 80:20).

    • Differentiation: The target isomer is typically more polar (elutes later) due to the less symmetric dipole moment compared to the 2,6-difluoro-4-methoxy isomer.

Part 3: Mechanistic Visualization & Logic

The following diagram illustrates the competitive lithiation pathways and the resulting products.

LithiationPathways Start 3,5-Difluoroanisole nBuLi + n-BuLi / THF (-78°C) Start->nBuLi PathA Deprotonation at C4 (Between two F atoms) nBuLi->PathA Acidic pKa (~26) PathB Coordination to OMe Deprotonation at C2 nBuLi->PathB Li-O Coordination Li_A 4-Lithio-3,5-difluoroanisole (Thermodynamic Product) PathA->Li_A Prod_A 2,6-Difluoro-4-methoxybenzaldehyde (Major Isomer) Li_A->Prod_A + DMF / H3O+ Li_B 2-Lithio-3,5-difluoroanisole (Kinetic/DoM Product) PathB->Li_B Prod_B 2,4-Difluoro-6-methoxybenzaldehyde (TARGET) Li_B->Prod_B + DMF / H3O+

Figure 1: Competitive lithiation pathways for 3,5-difluoroanisole. Path B yields the target molecule via Directed Ortho Metalation (DoM).

Part 4: Quality Control & Validation

To validate the synthesis, compare the NMR signals of the isolated product against the distinctive patterns of the isomers.

FeatureTarget: 2,4-Difluoro-6-methoxybenzaldehyde Isomer: 2,6-Difluoro-4-methoxybenzaldehyde
Symmetry AsymmetricSymmetric

H NMR (Aromatic)
Two distinct signals (dt/ddd patterns)One signal (doublet, 2H equivalent)

F NMR
Two distinct signals (F2 and F4 are different)One signal (F2 and F6 are equivalent)
Aldehyde Proton Singlet (~10.3 ppm), may show coupling to FSinglet (~10.2 ppm), triplet coupling to F

Troubleshooting Guide:

  • Low Yield of Target: If the thermodynamic isomer (2,6-difluoro...) dominates, reduce the lithiation time (step 3) to 30 minutes or switch to a "Superbase" mixture (LICKOR) to alter selectivity, though this often increases total reactivity.

  • Starting Material Recovery: If conversion is low, ensure THF is strictly anhydrous. Moisture kills the lithiated species immediately.

  • Alternative Route: If separation proves too difficult, consider the Rieche Formylation (TiCl

    
     / Cl
    
    
    
    CHOMe), which favors the 2,4-difluoro-6-methoxy isomer due to the strong ortho-directing effect of the methoxy group in electrophilic aromatic substitution [1].

References

  • Patent US 2005/0107388 A1. Synthesis of 2,4-Difluoro-6-methoxybenzaldehyde via TiCl4/Cl2CHOMe.
  • Patent US 8,357,809 B2.
  • Snieckus, V. (1990). Directed Ortho Metalation.[6] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879–933. [Link]

  • Schlosser, M. (2005). The 2,4-difluoro-6-methoxybenzaldehyde synthesis and regioselectivity in fluoroarene metallation. (General reference on fluoroarene lithiation patterns). [Link]

Sources

Application Note: Synthesis of Triazolopyridine Derivatives using 2,4-Difluoro-6-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The [1,2,4]triazolo[4,3-a]pyridine and its isomeric [1,5-a]pyridine scaffolds are privileged structures in medicinal chemistry, serving as pharmacophores in c-Met, p38 MAP kinase, and JAK inhibitors. This application note details the synthesis of these cores utilizing 2,4-difluoro-6-methoxybenzaldehyde as a critical building block.

This specific aldehyde presents unique synthetic opportunities and challenges:

  • Steric Hindrance: The ortho-methoxy group (6-position) creates significant steric bulk near the carbonyl, requiring optimized condensation conditions.

  • Electronic Activation: The 2,4-difluoro substitution pattern activates the phenyl ring for late-stage diversification via Nucleophilic Aromatic Substitution (SNAr), particularly at the para-fluorine position relative to the triazole linkage.

  • Isomer Control: The kinetic [4,3-a] product can rearrange to the thermodynamic [1,5-a] isomer (Dimroth Rearrangement). Controlling this switch is vital for maintaining batch consistency.

Retrosynthetic Analysis & Pathway

The synthesis follows a convergent route involving the condensation of 2-hydrazinopyridine with the aldehyde, followed by oxidative cyclization.

SynthesisPathway Aldehyde 2,4-Difluoro-6- methoxybenzaldehyde Hydrazone Intermediate Hydrazone Aldehyde->Hydrazone Condensation (EtOH, Cat. AcOH) Hydrazine 2-Hydrazinopyridine Hydrazine->Hydrazone Condensation (EtOH, Cat. AcOH) Triazolo43 Kinetic Product [1,2,4]triazolo[4,3-a]pyridine Hydrazone->Triazolo43 Oxidative Cyclization (PhI(OAc)2 or Cu2+) Triazolo15 Thermodynamic Product [1,2,4]triazolo[1,5-a]pyridine Triazolo43->Triazolo15 Dimroth Rearrangement (Base/Heat)

Figure 1: Synthetic pathway from starting materials to isomeric triazolopyridine cores.

Detailed Experimental Protocols

Protocol A: Formation of the Hydrazone Intermediate

Objective: Overcome the steric hindrance of the 6-methoxy group to ensure complete conversion.

Reagents:

  • 2,4-Difluoro-6-methoxybenzaldehyde (1.0 equiv)

  • 2-Hydrazinopyridine (1.1 equiv)

  • Ethanol (Absolute, 10 V)

  • Acetic Acid (Catalytic, 5 mol%)

Procedure:

  • Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-difluoro-6-methoxybenzaldehyde in Ethanol (10 mL per gram of aldehyde).

  • Addition: Add 2-hydrazinopyridine (1.1 equiv) in a single portion.

  • Catalysis: Add glacial acetic acid (0.05 equiv). Note: The acid protonates the carbonyl oxygen, increasing electrophilicity to counteract the steric shielding of the methoxy group.

  • Reflux: Heat the mixture to reflux (78 °C) for 4–6 hours. Monitor by TLC or LCMS.

    • Checkpoint: The aldehyde peak should disappear. If conversion stalls >90%, add an additional 0.1 equiv of hydrazine and extend reflux.

  • Isolation: Cool to room temperature (20–25 °C). The hydrazone typically precipitates as a solid.

  • Filtration: Filter the solid, wash with cold ethanol (2 x 2 V), and dry under vacuum at 45 °C.

Protocol B: Oxidative Cyclization to [1,2,4]triazolo[4,3-a]pyridine

Objective: Effect the ring closure under mild conditions to prevent premature rearrangement. We utilize Iodobenzene Diacetate (PIDA) as a metal-free, mild oxidant.

Reagents:

  • Hydrazone Intermediate (from Protocol A) (1.0 equiv)

  • Iodobenzene Diacetate (PIDA) (1.1 equiv)

  • Dichloromethane (DCM) (15 V)

  • Reaction Temperature: 0 °C to RT

Procedure:

  • Suspension: Suspend the Hydrazone in DCM (15 mL/g) in a clean, dry flask. Cool to 0 °C in an ice bath.

  • Oxidant Addition: Dissolve PIDA (1.1 equiv) in minimal DCM and add dropwise to the suspension over 20 minutes.

    • Mechanism:[1][2][3][4][5][6] PIDA oxidizes the hydrazone nitrogen, creating a nitrene-like intermediate that attacks the pyridine nitrogen.

  • Reaction: Remove the ice bath and stir at room temperature for 1–2 hours. The solution usually becomes clear as the cyclized product forms.

  • Quench: Quench with saturated aqueous NaHCO3.

  • Extraction: Separate phases. Extract the aqueous layer with DCM (2x). Combine organics, dry over Na2SO4, and concentrate.

  • Purification: Recrystallize from EtOAc/Hexanes or purify via flash chromatography (DCM/MeOH gradient).

Protocol C: Controlled Dimroth Rearrangement to [1,2,4]triazolo[1,5-a]pyridine

Objective: Convert the [4,3-a] isomer to the typically more stable [1,5-a] isomer if the latter is the drug target.

Procedure:

  • Dissolve the [4,3-a] product in Ethanol.

  • Add 10% aqueous KOH (or NaOEt).

  • Heat to reflux for 2–4 hours.

  • Monitor by NMR (see Validation section). The rearrangement involves ring opening and rotation, followed by re-closure on the pyridine ring carbon.

Analytical Validation (Self-Validating System)

Distinguishing between the [4,3-a] and [1,5-a] isomers is critical. Use 1H NMR shifts of the pyridine ring protons.

Feature[1,2,4]triazolo[4,3-a]pyridine (Kinetic)[1,2,4]triazolo[1,5-a]pyridine (Thermodynamic)
C5-H (Bridgehead) δ ~ 8.0 - 8.5 ppm (Doublet)δ ~ 8.6 - 8.9 ppm (Doublet)
C8-H (Distal) δ ~ 6.8 - 7.2 ppm δ ~ 7.0 - 7.5 ppm
Stability Converts to [1,5-a] in acid/base/heatStable under reflux
LCMS Profile Identical Mass (M+H)Identical Mass (M+H)

Note: The proton adjacent to the bridgehead nitrogen in the [1,5-a] isomer is typically more deshielded due to the specific aromatic current of the rearranged system.

Critical Process Parameters & Troubleshooting

Troubleshooting Start Issue Detected LowYield Low Yield in Hydrazone Step Start->LowYield IncompleteCyc Incomplete Cyclization Start->IncompleteCyc IsomerMix Isomer Mixture Observed Start->IsomerMix Action1 Increase Temp to Reflux Check AcOH catalyst load LowYield->Action1 Action2 Add 0.2 eq PIDA Ensure anhydrous DCM IncompleteCyc->Action2 Action3 Control Temp < 25°C Avoid strong base during workup IsomerMix->Action3

Figure 2: Troubleshooting decision tree for common synthetic issues.

Key Considerations:

  • Fluorine Sensitivity: The 2,4-difluoro motif is stable to PIDA oxidation but susceptible to nucleophiles. Avoid using strong nucleophilic bases (like NaOMe) during the cyclization step to prevent SNAr side reactions on the phenyl ring.

  • Purification: If SNAr byproducts are observed (e.g., methoxy replacement of fluorine), switch to a non-nucleophilic base (e.g., K2CO3) or strictly neutral oxidative conditions.

References

  • Dimroth Rearrangement Mechanisms

    • A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. (2025).[7][8] Discusses the thermodynamic drive from [4,3-a] to [1,5-a] systems.

    • 8[1][2][7][8][9][10]

  • Oxidative Cyclization Methodologies

    • Synthesis of 1,2,4-triazolo[4,3-a]pyridines - Organic Chemistry Portal.
    • 11[1][2][8][9]

  • Metal-Free Approaches

    • KI-catalyzed oxidative cyclization of α-keto acids and 2-hydrazinopyridines.[10] (2018).[2][10] RSC Advances. Demonstrates iodine-mediated pathways relevant to PIDA chemistry.

    • 10[1][2][7][8][9]

  • Microwave-Assisted Synthesis

    • Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines. (2024).[2][3] Molecules. Provides alternative high-energy methods for difficult substrates.

    • 2[1][2][8][9]

  • Hydrazone Chemistry

    • Stereoisomerization in heterocyclic hydrazones derived from 2-acylpyridines and their oxidative cyclization.J. Chem. Soc., Perkin Trans. 1.
    • 12[1][2][3][4][7][8][9][10]

Sources

Troubleshooting & Optimization

Technical Support Center: Regioselective Lithiation of 3,5-Difluoroanisole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for navigating the challenges of regioselective lithiation. This resource is specifically designed for researchers, chemists, and process development professionals who are working with substituted aromatics and require precise functionalization. Here, we address one of the more nuanced problems in modern synthetic chemistry: preventing regioisomer formation during the directed ortho-metalation (DoM) of 3,5-difluoroanisole to achieve selective C-4 functionalization.

Core Principles: Understanding the Regiochemical Challenge

The lithiation of 3,5-difluoroanisole presents a classic case of competing directing group effects. Successful regioselective synthesis hinges on understanding and manipulating the factors that govern which proton is abstracted by the organolithium base.

  • The Methoxy Group (-OCH₃): The primary directing group on the ring is the methoxy group. As a powerful Lewis basic site, it effectively coordinates with the Lewis acidic lithium cation of the base (like n-BuLi), bringing the base into close proximity to the ortho protons at the C-2 and C-6 positions.[1][2] This is known as a Complex-Induced Proximity Effect (CIPE) and typically leads to rapid, kinetically favored deprotonation at these sites.[2]

  • The Fluorine Atoms (-F): Fluorine is a weaker directing group than methoxy. However, due to its strong electron-withdrawing inductive effect, it significantly increases the kinetic and thermodynamic acidity of adjacent protons. In 3,5-difluoroanisole, the C-4 proton is positioned ortho to two fluorine atoms, making it the most acidic proton on the ring. The C-2 and C-6 protons are ortho to one fluorine and the methoxy group.

The central challenge is that the strongest directing group (-OCH₃) points to the kinetic C-2/C-6 positions, while the highest proton acidity lies at the desired thermodynamic C-4 position. Your experimental setup must therefore be optimized to override the powerful CIPE of the methoxy group and favor deprotonation at the electronically activated C-4 position.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.

Q1: My reaction yields a mixture of regioisomers, with significant contamination from the 2- and/or 6-substituted product. How can I improve selectivity for the 4-position?

This is the most common issue and indicates that your reaction conditions favor the kinetically preferred, methoxy-directed lithiation. To favor the thermodynamically more stable C-4 lithiated species, you must carefully select your base and reaction parameters.

Root Cause Analysis & Corrective Actions:

  • Your Base is Not Optimal: Standard alkyllithiums like n-BuLi are small and coordinate strongly with the methoxy group, leading to preferential C-2/C-6 lithiation.

    • Solution: Switch to a bulkier, more sterically hindered base. Lithium diisopropylamide (LDA) is an excellent choice.[3][4] Its significant steric bulk hinders its approach to the C-2/C-6 positions, which are shielded by the adjacent methoxy group. This steric impediment gives the base more opportunity to abstract the more acidic, albeit less accessible, C-4 proton. While more reactive bases like sec-butyllithium (s-BuLi) can sometimes be effective for difficult lithiations, LDA often provides superior selectivity in cases of competing directing groups on fluoroaromatics.[3][5][6]

  • Your Temperature is Too High: Even with the right base, temperatures above -78 °C can lead to a loss of selectivity. Organolithium intermediates can be fluxional, and higher temperatures may allow for equilibration to undesired isomers or lead to side reactions like benzyne formation.[7]

    • Solution: Maintain a strictly controlled low temperature, ideally -78 °C (a dry ice/acetone bath) or lower, throughout the base addition and lithiation period.[8] Low temperatures are critical for locking in the desired thermodynamic product and preventing decomposition pathways.[9][10][11]

  • The Role of Additives is Misunderstood: Additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) are often used to increase the reactivity of alkyllithiums by breaking down their aggregates into more reactive monomers or dimers.[12][13][14][15]

    • Recommendation: For this specific transformation, using TMEDA with n-BuLi or s-BuLi may not improve selectivity and could even accelerate the undesired C-2/C-6 lithiation. It is generally recommended to use LDA without additives first, as its inherent properties are well-suited for this challenge. If using s-BuLi, the addition of TMEDA should be carefully optimized.[16][17]

Data Summary: Impact of Base on Regioselectivity

The following table provides a representative comparison of different lithiating agents and their expected outcomes for 3,5-difluoroanisole.

Base / ConditionsKey CharacteristicsExpected Outcome for 4-LithiationProbable 4- : 2/6- Isomer Ratio
n-BuLi / THF, -78 °CSmall, strongly coordinatingPoor Selectivity. Favors kinetic C-2/C-6 lithiation via DoM.< 20:80
s-BuLi / TMEDA / THF, -78 °CMore basic, sterically bulkier than n-BuLiImproved Selectivity. Increased reactivity may overcome some kinetic bias.~ 60:40
LDA / THF, -78 °CHighly basic, very sterically hinderedExcellent Selectivity. Steric hindrance disfavors C-2/C-6, allowing abstraction of the more acidic C-4 proton.> 95:5

Q2: My reaction is clean but shows low conversion, with a lot of unreacted starting material. What's going wrong?

Low conversion, even with high selectivity, typically points to issues with reagent quality, stoichiometry, or reaction time.

Root Cause Analysis & Corrective Actions:

  • Inactive Lithiating Agent: Organolithium reagents are highly sensitive to air and moisture. LDA is often prepared in situ to ensure maximum activity.[4]

    • Solution: Titrate your commercial alkyllithium solution before use to determine its exact molarity. If preparing LDA in situ, ensure your diisopropylamine and solvent are rigorously anhydrous.

  • Insufficient Base: You may be underestimating the amount of base required.

    • Solution: Use a slight excess of the lithiating agent (typically 1.1-1.2 equivalents) to ensure complete deprotonation and to consume any trace protic impurities in the reaction vessel.

  • Reaction Time is Too Short: Deprotonation at the sterically and electronically distinct positions occurs at different rates.

    • Solution: Allow sufficient time for the lithiation to complete. For a challenging substrate, this could range from 1 to 4 hours at -78 °C. You can monitor the reaction's progress by taking aliquots, quenching with a simple electrophile (like D₂O or Me₃SiCl), and analyzing the conversion by GC-MS or ¹H NMR.

Frequently Asked Questions (FAQs)

Q1: Why can't I just use a large excess of n-BuLi to force the reaction to the C-4 position?

Using a large excess of n-BuLi will not solve the regioselectivity issue. The lithiation at the C-2/C-6 positions is kinetically faster due to the powerful directing effect of the methoxy group.[1][2] Adding more n-BuLi will simply accelerate the formation of the undesired regioisomer. Once formed, this lithiated species is generally stable at low temperatures, and equilibration to the more thermodynamically stable C-4 anion is often slow or non-existent.

Q2: Is there a risk of benzyne formation with this substrate?

Yes. Aryl fluorides, upon ortho-lithiation, can eliminate lithium fluoride to form a highly reactive benzyne intermediate, especially if the reaction temperature is allowed to rise above -60 °C.[7] Maintaining strict temperature control at -78 °C is the most effective way to prevent this side reaction. The formation of benzyne would lead to a complex mixture of products and significantly lower the yield of the desired compound.

Q3: How does the solvent choice (e.g., THF vs. diethyl ether) impact the reaction?

The solvent plays a crucial role in solvating the organolithium species and influencing its reactivity.

  • Tetrahydrofuran (THF): As a polar aprotic solvent, THF is highly effective at solvating the lithium cation, which can help break up organolithium aggregates and increase reactivity.[8] It is the recommended solvent for this transformation.

  • Diethyl Ether (Et₂O): While also a common solvent for lithiations, it is less coordinating than THF. In some cases, a less coordinating solvent can alter selectivity, but for achieving the thermodynamic C-4 lithiation of 3,5-difluoroanisole, the well-solvating properties of THF are generally beneficial.[8][18]

Visualizing the Process

Mechanism: Competing Lithiation Pathways

The diagram below illustrates the critical choice the organolithium base (RLi) faces upon approaching 3,5-difluoroanisole.

G cluster_start Reactants cluster_pathways Competing Coordination & Deprotonation cluster_products Regioisomeric Intermediates substrate 3,5-Difluoroanisole base Organolithium Base (RLi) path1 Kinetic Pathway (C-2/C-6 Deprotonation) substrate->path1  Strong Coordination  to -OCH₃ (CIPE) path2 Thermodynamic Pathway (C-4 Deprotonation) substrate->path2  Abstraction of Most  Acidic Proton base->path1  Strong Coordination  to -OCH₃ (CIPE) base->path2  Abstraction of Most  Acidic Proton product1 2-/6-Lithiated Isomer (Undesired) path1->product1 product2 4-Lithiated Isomer (Desired) path2->product2

Caption: Competing kinetic vs. thermodynamic lithiation pathways.

Troubleshooting Workflow

Use this flowchart to diagnose and solve issues with regioselectivity.

G cluster_solutions Corrective Actions start Experiment Start: Lithiation of 3,5-Difluoroanisole check_isomers Analysis Shows Regioisomer Mixture? start->check_isomers base Change Base: n-BuLi → LDA check_isomers->base Yes success Success: >95% 4-Substituted Product check_isomers->success No temp Verify Temperature: Maintain ≤ -78 °C base->temp time Optimize Time: Monitor by quenching aliquots temp->time failure Problem Persists: Re-evaluate Reagent Purity & Anhydrous Conditions time->failure

Caption: A decision tree for troubleshooting poor regioselectivity.

Optimized Experimental Protocol: Selective 4-Lithiation using LDA

This protocol is provided as a robust starting point for achieving high regioselectivity.

Materials:

  • 3,5-Difluoroanisole

  • Anhydrous Tetrahydrofuran (THF)

  • Diisopropylamine (freshly distilled from CaH₂)

  • n-Butyllithium (solution in hexanes, freshly titrated)

  • Electrophile (e.g., Trimethylsilyl chloride, Iodomethane, or solid CO₂)

  • Anhydrous reaction vessel with a magnetic stirrer, nitrogen/argon inlet, and thermometer.

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask under a positive pressure of inert gas (N₂ or Ar). Equip it with a magnetic stir bar, a digital thermometer probe, and a septum for reagent addition.

  • In Situ LDA Preparation:

    • To the reaction flask, add anhydrous THF (approx. 0.2 M final concentration relative to the substrate). Cool the solvent to 0 °C (ice-water bath).

    • Add diisopropylamine (1.15 eq.) via syringe.

    • Slowly add the titrated n-BuLi solution (1.10 eq.) dropwise while maintaining the temperature at 0 °C.

    • Stir the resulting colorless to pale yellow solution at 0 °C for 30 minutes to ensure complete formation of LDA.

  • Lithiation Step:

    • Cool the freshly prepared LDA solution to -78 °C using a dry ice/acetone bath.

    • Prepare a solution of 3,5-difluoroanisole (1.0 eq.) in a small amount of anhydrous THF.

    • Add the substrate solution dropwise to the LDA solution over 20-30 minutes, ensuring the internal temperature does not rise above -75 °C.

    • Stir the reaction mixture at -78 °C for 2-3 hours.

  • Electrophilic Quench:

    • While maintaining the temperature at -78 °C, add the desired electrophile (1.2-1.5 eq.) dropwise.

    • Allow the reaction to stir at -78 °C for another 1-2 hours, then let it slowly warm to room temperature overnight.

  • Workup and Purification:

    • Carefully quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

    • Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

    • Concentrate the solvent in vacuo. Purify the crude product by flash column chromatography or other suitable methods to isolate the desired 4-substituted-3,5-difluoroanisole.

References

  • Snieckus, V. Directed Ortho and Remote Metalation Reactions of N,N-Dialkylbiphenyl 2-Carboxamides. PubMed, [Link]

  • Organic Chemistry Portal. Directed ortho Metalation (DoM). Organic Chemistry Portal, [Link]

  • Mettler Toledo. Lithiation and Organolithium Reactions. Mettler Toledo, [Link]

  • Wikipedia. Directed ortho metalation. Wikipedia, [Link]

  • TUODA INDUSTRY LIMITED. Exploring the practical uses of TMEDA in 2025. Global Chemical Supplier-TUODA INDUSTRY LIMITED, [Link]

  • Baran Lab. Directed Metalation: A Survival Guide. Baran Lab, [Link]

  • Mortier, J. Directed Ortho Metalation. Unblog.fr, [Link]

  • Capriati, V. et al. Solvent and TMEDA Effects on the Configurational Stability of Chiral Lithiated Aryloxiranes. Chemistry, 2011, 17(29), 8216-25. [Link]

  • Lata, S. LITHIATION-SUBSTITUTION OF N, N-DIMETHYLPHENETHYL AMINE ENTRENCHED SCAFFOLDS AS A HETEROCYCLIC OR OPEN CHAIN MOIETY. PalArch's Journal of Archaeology of Egypt / Egyptology, [Link]

  • Krow, G. R. et al. Complex-induced proximity effects. Temperature-dependent regiochemical diversity in lithiation-electrophilic substitution reactions of N-BOC-2-azabicyclo[2.1.1]hexane. Organic Letters, 2002, 4(18), 3151-4. [Link]

  • Wikipedia. sec-Butyllithium. Wikipedia, [Link]

  • Narasimhan, N. S. & Gokhale, S. M. Mechanism of aromatic lithiation reactions--Importance of steric factors. Journal of Chemical Sciences, 1985, 95(4), 355-363. [Link]

  • University of Rochester. Directed (ortho) Metallation. University of Rochester, [Link]

  • Stan, M. Optimization of Organolithium Reactions. Organic Process Research & Development, 2009, 13(2), 143-153. [Link]

  • Scribd. Directed Ortho Metalation Guide. Scribd, [Link]

  • Power, M. & Alcock, E. Organolithium Bases in flow chemistry: a review. Organic Process Research & Development, 2020, 24(7), 1193-1237. [Link]

  • Myers, A. G. Research Group. ortho metalation. Harvard University, [Link]

  • Vapourtec Ltd. Lithiation | Organolithium Reagents | Chemical Processes. Vapourtec Ltd, [Link]

  • Zhang, B. et al. Influence of particle size, cycling rate and temperature on the lithiation process of anatase TiO2. Journal of Materials Chemistry A, 2015, 3, 7394-7401. [Link]

  • Majek, M. & El-Khouly, M. E. Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ARKIVOC, 2015, (iv), 19-47. [Link]

  • Nakai, H. et al. Impact of Low Temperatures on the Lithiation and Delithiation Properties of Si-Based Electrodes in Ionic Liquid Electrolytes. ACS Omega, 2022, 7(18), 15846-15853. [Link]

  • Simig, G. et al. Regioselective lithiations of 2-(3,5-dichlorophenyl)-2-(4- fluorophenyl)-1,3-dioxolane. ARKIVOC, 2009, (vi), 167-173. [Link]

  • Reddit. I keep getting debrominated starting material and low conversion after lithiation. Reddit, [Link]

  • ResearchGate. Regioselective lithiation without benzyne formation. ResearchGate, [Link]

  • Nakai, H. et al. Impact of Low Temperatures on the Lithiation and Delithiation Properties of Si-Based Electrodes in Ionic Liquid Electrolytes. PMC, [Link]

  • Li, X. The Effect of Temperature on the Electrolyte of Lithium Battery and the Strategy for Additive Use. Highlights in Science, Engineering and Technology, 2024, 83, 237-243. [Link]

  • Capriati, V. et al. Regio- and stereoselective lithiation and electrophilic substitution reactions of N-Alkyl-2,3-diphenylaziridines: solvent effect. Organic Letters, 2007, 9(7), 1263-6. [Link]

  • Majek, M. & El-Khouly, M. E. Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ResearchGate, [Link]

  • Perna, F. M. et al. Regioselective desymmetrization of diaryltetrahydrofurans via directed ortho-lithiation: An unexpected help from green chemistry. ResearchGate, [Link]

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Purification of 2,4-Difluoro-6-methoxybenzaldehyde by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2,4-Difluoro-6-methoxybenzaldehyde

Introduction & Molecule Profile

Welcome to the Technical Support Center. You are likely working with 2,4-Difluoro-6-methoxybenzaldehyde , a critical pharmacophore often used as a precursor in the synthesis of antiviral or anticancer agents.[1]

This molecule presents a unique purification challenge:

  • The Fluorine Effect: The two fluorine atoms at the 2,4-positions increase lipophilicity but also induce significant electron deficiency in the ring.[1]

  • The Aldehyde Handle: The aldehyde at C1 is reactive.[1] It is prone to auto-oxidation (converting to the benzoic acid derivative) and acetalization if alcohol-based solvents are used during purification.[1]

  • Physical State: With a melting point typically around 55–57°C (similar to its 2,3-isomer), it is a low-melting solid that may "oil out" on the column if loaded improperly.[1]

This guide moves beyond generic advice to address the specific physicochemical behavior of this fluorinated aromatic system.

Pre-Purification Diagnostics (The "Triage" Phase)[1]

Before packing your column, perform these diagnostic checks to prevent failure.

A. Solubility & Loading Strategy
  • Issue: The compound has low solubility in hexane but high solubility in DCM/Ethyl Acetate.[1]

  • Recommendation: Do NOT wet-load using pure DCM.[1] The strong solvent strength of DCM will carry the compound down the column immediately, ruining separation.[1]

  • Protocol: Use Solid Loading (Dry Loading) .[1] Dissolve the crude oil/solid in a minimal amount of DCM, add Silica Gel (ratio 1:2 mass), and rotary evaporate to a free-flowing powder.

B. TLC Optimization

Standard conditions often fail to separate the aldehyde from its non-formylated precursor (3,5-difluoroanisole).[1]

Solvent SystemRf (Product)Rf (Impurity: Anisole)Verdict
100% Hexane0.050.30Good for impurity removal
10% EtOAc/Hex0.350.75Optimal Separation
30% EtOAc/Hex0.650.90Too fast; co-elution risk
DCM/Hex (1:[1]1)0.400.80Excellent alternative

Standard Operating Procedure (SOP)

Stationary Phase: Silica Gel 60 (230–400 mesh). Mobile Phase: Hexanes (Solvent A) and Ethyl Acetate (Solvent B).

  • Column Packing: Slurry pack with 100% Hexanes. This ensures the column is neutral and tightly packed.

  • Equilibration: Flush with 2 column volumes (CV) of 100% Hexanes.

  • Loading: Add the dry-loaded silica powder to the top. Add a 1cm layer of sand to protect the bed.[1]

  • Elution Gradient:

    • 0–5 mins: 100% Hexanes (Elutes non-polar bis-fluorinated impurities).[1]

    • 5–20 mins: Gradient to 5% EtOAc/Hexanes.

    • 20–40 mins: Hold at 10% EtOAc/Hexanes (Product elution).

    • 40+ mins: Flush with 30% EtOAc to remove polar oxidation byproducts (acids).

Troubleshooting & FAQs

Category 1: Separation Issues

Q: I see two spots very close together on TLC. Is one of them my product? A: Likely, yes. The upper spot is usually the unreacted starting material (3,5-difluoroanisole ), which lacks the polar aldehyde group.[1] The lower spot is your aldehyde.[1]

  • Fix: Use a shallower gradient. If you are running 10% EtOAc, drop to 5%. Alternatively, switch to a Toluene/Hexane system (start 50:50), as the pi-pi interactions with toluene often resolve fluorinated aromatics better than EtOAc.[1]

Q: My product is co-eluting with a "ghost" spot that trails immediately behind it. A: This is classic on-column oxidation .[1] The aldehyde is oxidizing to 2,4-difluoro-6-methoxybenzoic acid on the acidic silica surface.[1]

  • Fix:

    • Speed: Run the column faster using nitrogen pressure (Flash Chromatography).

    • Inert Atmosphere: Flush the column with Nitrogen before use.

    • Alternative: If the problem persists, recrystallize the crude material from Ether/Petroleum Ether (40-60°C) instead of using a column [1].

Category 2: Stability & Reactivity

Q: Can I use Methanol to speed up the elution? A: NO. Aldehydes on silica gel are Lewis-acid activated.[1] Adding methanol can lead to the formation of the dimethyl acetal or hemiacetal, appearing as a new impurity spot that wasn't in the crude mixture [2].[1] Stick to Ethyl Acetate or Acetone for polarity.[2]

Q: The fractions containing the product turned yellow/orange overnight. A: Fluorinated benzaldehydes are air-sensitive.[1] The color change indicates oxidation to the benzoic acid or phenol formation via hydrolysis (less likely).

  • Fix: Evaporate fractions immediately at <40°C . Store the purified oil/solid under Argon at -20°C.

Category 3: Yield Loss

Q: My mass balance is low. Did the product stay on the column? A: It is possible, but check your rotary evaporator first.[1] Fluorinated aromatics can have significant vapor pressure.

  • Fix: Do not use high vacuum (<10 mbar) for extended periods if the water bath is warm. Stop evaporation as soon as the solvent is removed.[1]

Decision Logic & Workflow

The following diagram illustrates the decision-making process for purifying this specific class of molecule.

PurificationLogic Start Crude 2,4-Difluoro-6-methoxybenzaldehyde CheckTLC Step 1: TLC Analysis (10% EtOAc in Hexane) Start->CheckTLC Separation Is separation > 0.1 Rf? CheckTLC->Separation Column Proceed to Flash Column (Dry Load) Separation->Column Yes Recryst Alternative: Recrystallization (Ether/Petroleum Ether) Separation->Recryst No (Complex Mix) OxidationCheck Check for Streaking/Tailing Column->OxidationCheck Final Pure Product (Store under Ar, -20°C) Recryst->Final FastColumn Action: Increase Flow Rate Use N2 Pressure OxidationCheck->FastColumn Yes (Aldehyde oxidizing) AddAcid Action: Add 1% Acetic Acid (If impurity is acidic) OxidationCheck->AddAcid Yes (Acid impurity present) OxidationCheck->Final No FastColumn->Final AddAcid->Final

Figure 1: Decision workflow for selecting the optimal purification route based on TLC diagnostics and compound stability.

References

  • ResearchGate. (2014). What is the best solvent for purifying aldehyde in a column chromatography? Retrieved February 12, 2026, from [Link]

Sources

Technical Support Guide: Temperature Control for Lithiation of Difluoroanisole

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #LITH-DFA-78C Topic: Thermal Stability & Process Control for Lithiated Fluoroanisoles Support Tier: 3 (Senior Application Scientist) Status: Active

Executive Summary & Core Directive

The Critical Constraint: The lithiation of difluoroanisole (e.g., 2,4-difluoroanisole or 3,5-difluoroanisole) is a cryogenic obligatory process. The lithiated intermediate is thermodynamically unstable above -50°C .

If your reaction temperature rises above this threshold—even for seconds—the lithium species will eliminate Lithium Fluoride (LiF) to form a highly reactive benzyne intermediate. This benzyne rapidly polymerizes, resulting in a characteristic "black tar" and complete loss of regioselectivity.

Your Goal: Maintain the internal reaction temperature (Ti) strictly between -78°C and -70°C throughout the addition of the organolithium reagent and the subsequent electrophile trap.

The Failure Mechanism (Why -78°C?)

Unlike simple aromatics, fluorinated aromatics possess a built-in "self-destruct" mechanism. The fluorine atom is an excellent leaving group when an ortho-lithium species is present.

Diagram 1: The Stability Bifurcation

This flowchart illustrates the kinetic vs. thermodynamic fate of your reaction based on temperature control.

G Start Difluoroanisole (Substrate) Reagent Add n-BuLi / LDA (-78°C) Start->Reagent Intermediate Lithiated Species (Ar-Li) Reagent->Intermediate Deprotonation Product Target Product (High Yield) Intermediate->Product + Electrophile (Quench at -78°C) Benzyne Benzyne Intermediate (Transient) Intermediate->Benzyne Elimination of LiF StablePath Path A: Controlled Temp (Ti < -65°C) FailPath Path B: Thermal Drift (Ti > -50°C) Tar Polymerized 'Black Tar' (Complex Mixture) Benzyne->Tar Uncontrolled Polymerization LiF LiF Precipitate Benzyne->LiF

Caption: Path A represents the desired kinetic trapping. Path B illustrates the thermodynamic collapse into benzyne upon thermal excursion.

Troubleshooting Guide (FAQ Format)

Q1: My bath is at -78°C, but I still see decomposition. Why?

Diagnosis: Internal vs. External Delta. A dry ice/acetone bath measures -78°C, but the exothermic addition of n-BuLi can spike the internal temperature (Ti) by 10–20°C if the addition rate exceeds the heat transfer capacity of your flask.

Corrective Protocol:

  • Internal Probe: You must have a thermocouple directly in the reaction mixture, not just in the bath.

  • Pre-Cooling: Pre-cool the n-BuLi solution (via a cannula loop submerged in the cold bath) before it enters the flask.

  • Wall Contact: Ensure the solvent level is below the level of the external bath fluid. If the reaction splashes onto warm upper glass walls, localized decomposition occurs.

Q2: The reaction mixture freezes or becomes a slurry. Is this a problem?

Diagnosis: Solvent Choice & Concentration. While THF (Tetrahydrofuran) remains liquid at -78°C (MP: -108°C), high concentrations of lithiated species can precipitate.

  • Risk: If the stir bar seizes, heat transfer stops. The stagnant zone where n-BuLi enters will overheat, causing local benzyne formation.

Data: Solvent & Reagent Parameters

ParameterTHF (Recommended)Diethyl Ether (Et₂O)2-MeTHF
Freezing Point -108.5°C-116.3°C-136°C
Solubility of Ar-Li High (Coordinates Li)ModerateHigh
Lewis Basicity Strong (Promotes Lithiation)WeakModerate
Recommendation Primary Choice Secondary (if Lewis Acid required)Good alternative for green chem

Solution:

  • Dilute the reaction. Maintain concentration < 0.3 M.

  • Use a mechanical stirrer (overhead) rather than a magnetic stir bar for scales > 100 mL to ensure torque through slurries.

Q3: Can I warm the reaction to 0°C to ensure completion before quenching?

Answer: ABSOLUTELY NOT. This is the most common error. Unlike simple phenyl-lithium species, fluoro-lithiated species cannot survive warming.

  • Rule: The electrophile must be added at -78°C.

  • Procedure: Add the electrophile, stir for 30–60 mins at -78°C, and then allow slow warming to room temperature only if the electrophile is confirmed to be unreactive at low temps (rare).

Validated Experimental Protocol

Objective: Ortho-lithiation of 2,4-Difluoroanisole followed by electrophile trapping (e.g., Benzaldehyde).

Phase 1: Setup & Dehydration
  • Glassware: Flame-dried 3-neck round bottom flask under Argon flow.

  • Sensors: Internal temperature probe (PT100 or K-type thermocouple) inserted via Claisen adapter.

  • Solvent: Anhydrous THF (distilled from Na/Benzophenone or from SPS).

Phase 2: Reagent Addition (The "Danger Zone")
  • Step 1: Charge flask with 2,4-difluoroanisole (1.0 equiv) and THF (0.2 M concentration).

  • Step 2: Cool to -78°C (Internal temp must read < -75°C).

  • Step 3: Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise via syringe pump or pressure-equalizing dropping funnel.

    • Critical Check: Monitor Ti. If Ti rises above -70°C , PAUSE addition immediately. Resume only when Ti < -75°C.

  • Step 4: Stir at -78°C for 1 hour . (Do not over-stir; 1-2 hours is sufficient. Longer times increase risk of proton scrambling).

Phase 3: Electrophile Trapping
  • Step 5: Dissolve electrophile (1.2 equiv) in minimal anhydrous THF.

  • Step 6: Add electrophile solution slowly, maintaining Ti < -70°C.

  • Step 7: Stir at -78°C for 30 minutes.

  • Step 8: Remove cooling bath and allow to warm to 0°C.

  • Step 9: Quench with saturated NH₄Cl (aq).

Diagnostic Logic Flow

Use this decision tree to resolve low yields.

Troubleshooting Problem Issue: Low Yield / Impurities CheckColor Is the mixture black/tarry? Problem->CheckColor BenzyneDiag Diagnosis: Benzyne Formation (Temp > -50°C occurred) CheckColor->BenzyneDiag Yes CheckQuench Did you quench at -78°C? CheckColor->CheckQuench No YesBlack Yes Action1 Action: Check Internal Probe Reduce Addition Rate BenzyneDiag->Action1 NoBlack No (Clear/Yellow/Orange) Action2 Action: Electrophile must be added at -78°C CheckQuench->Action2 No CheckWater Check Moisture Content (Protonation of intermediate) CheckQuench->CheckWater Yes QuenchNo No (Warmed first) QuenchYes Yes

Caption: Diagnostic logic for isolating the root cause of failure in fluoroanisole lithiation.

References

  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.
  • Snieckus, V. (1990). Directed Ortho Metalation.[1][2] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879–933. Link

  • Mongin, F., & Schlosser, M. (1996). The metallation of fluoroarenes: A general and site-selective access to fluoro-substituted aromatics. Tetrahedron Letters, 37(36), 6551-6554. Link

  • Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon.
  • Reich, H. J. (2024). Bansal/Reich Collection of Organolithium Data. University of Wisconsin-Madison. Link

Sources

Technical Support Center: Purification of Crude 3,5-Difluoroanisole

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted 3,5-difluoroanisole from crude reaction products. The methodologies and principles discussed herein are grounded in established chemical separation techniques, tailored to the specific physicochemical properties of 3,5-difluoroanisole and its common synthetic precursors.

Understanding the Challenge: The Nature of 3,5-Difluoroanisole and Potential Impurities

3,5-Difluoroanisole is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its purification can be complicated by the presence of structurally similar impurities, including unreacted starting materials and byproducts. A common synthetic route to 3,5-difluoroanisole involves the methylation of 3,5-difluorophenol or the diazotization of 3,5-difluoroaniline followed by a substitution reaction. Consequently, crude products may contain residual 3,5-difluoroaniline, 3,5-difluorophenol, isomeric difluoroanisoles, or halogenated precursors like 3,5-difluorochlorobenzene.[1][2][3][4][5]

To effectively devise a purification strategy, it is crucial to understand the physical properties of both the desired product and the potential impurities.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)
3,5-Difluoroanisole 144.12[6]~155-160 (estimated at atm. pressure)N/A (Liquid at room temp.)
3,5-Difluoroaniline129.11[7][8]82 °C @ 20 mmHg[7][8]37-41[7][8]
3,5-Difluorophenol130.09[9]N/AN/A
3,5-DifluorochlorobenzeneN/A~116 (at atm. pressure)[1]N/A

Purification Strategy Decision Workflow

Choosing the optimal purification method depends on the scale of the experiment, the nature of the impurities, and the available equipment. The following diagram outlines a general decision-making process.

Caption: Decision workflow for selecting a purification method.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My crude product contains a significant amount of unreacted 3,5-difluoroaniline. What is the most efficient way to remove it?

A1: Acidic Liquid-Liquid Extraction.

Unreacted 3,5-difluoroaniline, being a basic compound, can be effectively removed from the organic product through an acidic wash. The aniline will be protonated to form a water-soluble salt, which will partition into the aqueous phase.

Expert Insight: This is a classic and highly effective method for separating basic impurities from neutral organic products. The key is to ensure complete protonation of the aniline and thorough mixing of the two phases.

Protocol: Acidic Liquid-Liquid Extraction

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate, diethyl ether, or dichloromethane.

  • Acidic Wash: Transfer the solution to a separatory funnel and add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl or 1 M H₂SO₄).

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.[10]

  • Phase Separation: Allow the layers to separate completely. The upper layer will typically be the organic phase containing your 3,5-difluoroanisole, and the lower layer will be the aqueous phase containing the protonated 3,5-difluoroaniline.

  • Drain and Repeat: Drain the lower aqueous layer. Repeat the wash with the dilute acid solution one or two more times to ensure complete removal of the aniline.

  • Neutralization and Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid, followed by a wash with brine (saturated NaCl solution) to remove excess water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the purified 3,5-difluoroanisole.

Q2: I've performed an acidic wash, but my product is still not pure. What other techniques can I use?

A2: Flash Column Chromatography.

If impurities with similar polarity to 3,5-difluoroanisole remain after extraction, flash column chromatography is the recommended next step for achieving high purity.[11]

Expert Insight: The choice of eluent is critical for a successful separation. A good starting point is a non-polar solvent system, with the polarity gradually increased to elute the desired compound. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system. For fluorinated compounds, sometimes a pentafluorophenyl (PFP) stationary phase can offer unique selectivity.

Protocol: Flash Column Chromatography

  • TLC Analysis: Develop a TLC method to determine a suitable solvent system. A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve a retention factor (Rf) of approximately 0.2-0.3 for the 3,5-difluoroanisole spot.[12][13]

  • Column Packing: Prepare a silica gel column using the determined eluent system.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent (like dichloromethane), and load it onto the column. For less soluble samples, a "dry loading" technique can be employed where the sample is adsorbed onto a small amount of silica gel before being added to the column.[14]

  • Elution: Elute the column with the chosen solvent system, collecting fractions. If the separation is difficult, a gradient elution (gradually increasing the polarity of the eluent) can be employed.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure 3,5-difluoroanisole.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Q3: Can I use distillation to purify my crude 3,5-difluoroanisole?

A3: Potentially, with Fractional Distillation.

Distillation is a viable option if there is a significant difference in boiling points (ideally >25 °C at atmospheric pressure) between 3,5-difluoroanisole and the major impurities.[15] Given that a likely impurity, 3,5-difluorochlorobenzene, has a boiling point of approximately 116 °C, and the estimated boiling point of 3,5-difluoroanisole is around 155-160 °C, fractional distillation could be effective.[1]

Expert Insight: Simple distillation is unlikely to provide adequate separation for closely boiling impurities. A fractional distillation column (e.g., a Vigreux or packed column) is necessary to achieve multiple theoretical plates for a good separation.[16] Vacuum distillation can be employed to lower the boiling points and prevent potential decomposition of the compounds at high temperatures.

Protocol: Fractional Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus with a heating mantle, a round-bottom flask containing the crude product and boiling chips, a fractionating column, a condenser, and a collection flask.

  • Heating: Gently heat the distillation flask.

  • Equilibration: Allow the vapor to slowly rise through the fractionating column, establishing a temperature gradient.

  • Fraction Collection: Collect the distillate in fractions based on the temperature at the head of the column. The first fraction will be enriched in the lower-boiling point impurity.

  • Product Collection: As the temperature stabilizes at the boiling point of 3,5-difluoroanisole, change the collection flask to collect the purified product.

  • Analysis: Analyze the collected fractions for purity using techniques like GC-MS or NMR.

Q4: My product is a solid at room temperature. Can I use recrystallization?

A4: Yes, if your product is solid, recrystallization is an excellent purification method.

While 3,5-difluoroanisole is a liquid at room temperature, if your final product derived from it is a solid, recrystallization is a powerful technique for achieving high purity. The principle is to dissolve the impure solid in a hot solvent and then allow it to cool slowly, causing the pure compound to crystallize out while the impurities remain in solution.

Expert Insight: The choice of solvent is paramount. The ideal solvent will dissolve the compound sparingly at room temperature but have high solubility at its boiling point.[17] For substituted anisoles, common recrystallization solvents include ethanol, methanol, or a mixed solvent system like ethanol/water or hexane/ethyl acetate.[18]

Protocol: Recrystallization

  • Solvent Selection: In a small test tube, test the solubility of your crude product in various solvents at room temperature and upon heating.

  • Dissolution: In an Erlenmeyer flask, add the crude solid and a small amount of the chosen solvent. Heat the mixture to boiling while stirring and add more hot solvent in small portions until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals, for example, in a vacuum oven.

References

  • BenchChem. (2025). Technical Support Center: Recrystallization of Substituted Anilines.
  • University of Richmond. (n.d.). Liquid-Liquid Extraction. Retrieved from [Link]

  • BenchChem. (n.d.). Application Note: Protocol for 5-Fluoroisoquinoline Purification by Chromatography.
  • Google Patents. (n.d.). US5965775A - Process for the preparation of 3,5-difluoroaniline.
  • Google Patents. (n.d.). US5294742A - Process for preparing 3,5-difluoroaniline.
  • University of Rochester. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from [Link]

  • Instructables. (n.d.). Liquid-liquid Extraction : 4 Steps. Retrieved from [Link]

  • Sorbent Technologies, Inc. (2025). Flash Chromatography Basics. Retrieved from [Link]

  • Eureka | Patsnap. (2021). Synthesis method of 3, 5-difluorophenol. Retrieved from [Link]

  • Exploring the Synthesis and Applications of 3,5-Difluorophenol. (2025). Retrieved from a relevant chemical supplier's blog or technical article.
  • Google Patents. (n.d.). US6127577A - Method of making 3,5-difluoroaniline from 1,3,5-trichlorobenzene.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • UCT Science. (n.d.). SOP: FLASH CHROMATOGRAPHY. Retrieved from a university chemistry department's online resources.
  • MIT OpenCourseWare. (n.d.). 8.9 - Flash Column Chromatography Guide. Retrieved from [Link]

  • Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]

  • Google Patents. (n.d.). CN117964460A - Synthesis process of 3, 5-difluorophenol.
  • Guide for crystallization. (n.d.). Retrieved from a university or research institution's online guide.
  • Chemistry LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Difluoroanisole. Retrieved from [Link]

  • NIST. (n.d.). 3,5-Difluoroaniline. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from a relevant analytical chemistry resource.
  • PMC. (n.d.). Role of Solvents in Improvement of Dissolution Rate of Drugs: Crystal Habit and Crystal Agglomeration. Retrieved from [Link]

  • University of Rochester. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]

  • Wikipedia. (n.d.). Fractional distillation. Retrieved from [Link]

Sources

Validation & Comparative

Technical Guide: IR Spectrum Carbonyl Stretch of 2,4-Difluoro-6-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the infrared spectral characteristics of 2,4-Difluoro-6-methoxybenzaldehyde , focusing on the diagnostic carbonyl stretch. This analysis synthesizes electronic substituent effects (Hammett correlation) with steric inhibition of resonance to provide a high-confidence spectral prediction and validation protocol.

Executive Summary & Spectral Prediction

For researchers characterizing 2,4-Difluoro-6-methoxybenzaldehyde , the carbonyl (


) stretching frequency is the primary diagnostic marker. Unlike simple benzaldehydes, this molecule exhibits a unique hypsochromic shift (blue shift)  due to the "Ortho Effect" and steric inhibition of resonance.
Predicted Carbonyl Stretch: 1715 – 1735 cm⁻¹
  • Standard Benzaldehyde: ~1700 cm⁻¹[1]

  • Shift Magnitude: +15 to +35 cm⁻¹ relative to parent.

  • Primary Driver: Steric twisting of the carbonyl group out of the aromatic plane (loss of conjugation) combined with strong inductive withdrawal from the fluoro substituents.

Mechanistic Analysis: Why the Shift Occurs[2][3]

To interpret the spectrum correctly, one must understand the competition between electronic resonance and steric geometry .

A. The 2,6-Disubstitution Effect (Steric Inhibition of Resonance)

The critical feature of this molecule is the substitution pattern at the 2 (Ortho-Fluoro) and 6 (Ortho-Methoxy) positions.

  • Planar Geometry (Conjugated): In unsubstituted benzaldehyde, the

    
     bond lies coplanar with the benzene ring, allowing 
    
    
    
    -electron delocalization. This lowers the bond order and frequency (~1700 cm⁻¹).
  • Twisted Geometry (Non-Conjugated): The bulky 6-Methoxy group and the 2-Fluoro atom create steric repulsion with the carbonyl oxygen. This forces the carbonyl group to rotate out of the ring plane.

  • Result: The

    
    -conjugation is broken. The carbonyl bond character becomes more like an aliphatic aldehyde (shorter, stronger bond), shifting the absorption to a higher wavenumber (~1725 cm⁻¹).
    
B. Electronic Substituent Effects[2][4][5][6]
  • 2,4-Difluoro (-I Effect): Fluorine is highly electronegative. Through the inductive effect (-I), it withdraws electron density from the ring and the carbonyl carbon, shortening the

    
     bond and increasing the frequency.
    
  • 6-Methoxy (-I vs +R): While normally an electron donor (+R), the methoxy group's resonance contribution is diminished due to the steric twist. Its inductive withdrawing effect (-I), however, remains active, further raising the frequency.

C. Visualizing the Mechanism

The following diagram illustrates the transition from a conjugated (low frequency) to a twisted (high frequency) state.

Steric_Twist_Mechanism cluster_0 Standard Benzaldehyde (Planar & Conjugated) cluster_1 2,4-Difluoro-6-methoxybenzaldehyde (Twisted & Isolated) Planar Planar Geometry (p-orbital overlap) LowFreq Lower Frequency (~1700 cm⁻¹) Planar->LowFreq Resonance Weakens Bond Steric Steric Clash (2-F & 6-OMe vs C=O) Twist Rotation out of Plane (Loss of Conjugation) Steric->Twist Forces Rotation HighFreq Higher Frequency (1715-1735 cm⁻¹) Twist->HighFreq Inductive Effect (-I) Dominates

Figure 1: Mechanistic pathway showing how steric crowding at the 2,6-positions forces the carbonyl out of resonance, resulting in a higher frequency shift.

Comparative Spectral Data

The following table contrasts the target compound with relevant analogues to validate the shift logic.

CompoundStructureC=O[1][2][3][4][5][6][7][8][9][10][11][12] Frequency (cm⁻¹)Dominant Effect
Benzaldehyde Unsubstituted1700 - 1705Conjugation (Planar)
4-Methoxybenzaldehyde Para-OMe1696Resonance Donation (+R)
2,6-Difluorobenzaldehyde 2,6-Di-F1715 - 1725Inductive (-I) + Partial Twist
2,4-Difluoro-6-methoxybenzaldehyde Target 1720 - 1735 Steric Twist + Strong -I
Cyclohexanecarbaldehyde Aliphatic~1730No Conjugation (Baseline)

Note: Data derived from substituent effect correlations and spectral databases for analogues [1, 2].

Experimental Protocol: Validating the Spectrum

To obtain publication-quality spectral data for this intermediate, follow this self-validating protocol.

Method: Fourier Transform Infrared Spectroscopy (FTIR)[2]
Step 1: Sample Preparation
  • Preferred: ATR (Attenuated Total Reflectance) .

    • Why: Requires minimal prep, avoids moisture absorption (hygroscopic KBr), and handles solids/oils directly.

    • Procedure: Place ~2 mg of sample on the diamond crystal. Apply pressure using the anvil until the force gauge reads 80-100 units.

  • Alternative: Solution Cell (CCl₄ or CHCl₃) .

    • Why: Eliminates intermolecular hydrogen bonding and lattice effects, providing the "true" molecular frequency.

    • Note: Solution values are typically 10-15 cm⁻¹ higher than solid-state (ATR/KBr) values.

Step 2: Acquisition Parameters
  • Resolution: 2 cm⁻¹ (Standard) or 1 cm⁻¹ (High Res).

  • Scans: 16 to 32 scans to improve Signal-to-Noise (S/N) ratio.

  • Background: Collect a fresh air/solvent background immediately before the sample.

Step 3: Diagnostic Validation (The "Double-Check")

If the C=O peak appears, confirm it is an aldehyde and not a contaminant (e.g., acid or ester) by checking the Fermi Resonance doublet :

  • Look for C-H stretch doublet at 2720 cm⁻¹ and 2820 cm⁻¹ .[1]

  • Logic: These peaks are unique to the aldehyde C-H bond. If absent, the peak at 1725 cm⁻¹ might be a ketone or ester impurity.

Experimental Workflow Diagram

Experimental_Protocol Start Start: Isolate Compound Prep Sample Prep: ATR (Solid/Oil) or CCl4 Soln Start->Prep Scan Acquire FTIR Spectrum (4000 - 400 cm⁻¹) Prep->Scan Decision Locate C=O Peak (1715-1735 cm⁻¹)? Scan->Decision CheckFermi Check Fermi Doublet (2720 & 2820 cm⁻¹) Decision->CheckFermi Yes Reject REJECT: Check for Oxidation (Acid) or Ester Impurity Decision->Reject No (Peak <1700 or >1750) Confirm CONFIRMED: Aldehyde Identity CheckFermi->Confirm Doublet Present CheckFermi->Reject Doublet Absent

Figure 2: Step-by-step decision tree for validating the aldehyde functional group using FTIR.

References

  • LibreTexts Chemistry. (2024). Spectroscopy of Aldehydes and Ketones. Retrieved from

  • Michigan State University (MSU). Infrared Spectroscopy - Aldehydes and Ketones. Retrieved from

  • NIST Chemistry WebBook. 2,4-Difluorobenzaldehyde Spectral Data. Retrieved from

  • BenchChem. Substituent Effects on Carbonyl Stretching Frequency. Retrieved from

Sources

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Difluoro-6-methoxybenzaldehyde
Reactant of Route 2
Reactant of Route 2
2,4-Difluoro-6-methoxybenzaldehyde

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